MKI-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-17(21-18-19-15-8-1-2-9-16(15)20-18)13-6-5-7-14(12-13)22-10-3-4-11-22/h1-12H,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZPQAMBMLCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MKI-1, a MASTL Kinase Inhibitor: A Technical Guide on its Function and Mechanism of Action
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a significant target in oncology due to its role as a master regulator of mitosis and its frequent upregulation in various cancers.[1][2] This technical guide provides a comprehensive overview of MKI-1, a novel small-molecule inhibitor of MASTL. This compound exerts its antitumor and radiosensitizing effects by inhibiting MASTL, which leads to the activation of the tumor suppressor protein phosphatase 2A (PP2A).[3][4] This activation, in turn, promotes the dephosphorylation and subsequent proteasomal degradation of the oncoprotein c-Myc.[4][5] This document details the core mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways and workflows involved.
Introduction to MASTL Kinase
MASTL, the human ortholog of Drosophila Greatwall (Gwl) kinase, is a critical enzyme for the precise control of the cell cycle and the maintenance of mitotic integrity.[1][2] Its primary function is to ensure that the high level of protein phosphorylation required for mitotic entry is correctly sustained until the anaphase transition.[1][6]
1.1 The MASTL-ENSA-PP2A Axis
During mitosis, the activity of the protein phosphatase 2A-B55 (PP2A-B55) complex must be suppressed to maintain the phosphorylated state of numerous substrates of cyclin-dependent kinase 1 (CDK1).[1][7] MASTL achieves this indirect inhibition through the phosphorylation of two small protein substrates, alpha-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp-19).[1][7] Once phosphorylated by MASTL, ENSA and Arpp-19 become potent and specific inhibitors of the PP2A-B55 phosphatase complex.[2][7] This signaling cascade, known as the MASTL-ENSA-PP2A axis, is fundamental for mitotic progression.[1]
1.2 Oncogenic Functions of MASTL
MASTL is overexpressed in a variety of cancers, including breast, thyroid, and colorectal cancers, where its high expression often correlates with chromosome instability and poor patient survival.[1][2][8] Beyond its canonical role in mitosis, emerging evidence indicates that MASTL contributes to oncogenesis by regulating DNA replication timing and modulating key cancer-related signaling pathways such as AKT/mTOR and Wnt/β-catenin.[1][2][9] The inhibition of MASTL has been shown to induce mitotic cell death in cancer cells with minimal effects on normal cells, making it an attractive therapeutic target.[3][8]
This compound: A Novel MASTL Inhibitor
This compound was identified through in silico screening and subsequent in vitro analysis as a novel, potent small-molecule inhibitor of MASTL kinase.[3][4] It demonstrates significant antitumor and radiosensitizer activities in preclinical breast cancer models.[3][5]
2.1 Core Mechanism of Action: PP2A Activation
The primary mechanism of action for this compound is the direct inhibition of MASTL's kinase activity.[10] By preventing MASTL from phosphorylating its substrates, ENSA and Arpp-19, this compound effectively removes the inhibition on the PP2A-B55 phosphatase complex.[3][4] The resulting activation of PP2A restores its tumor-suppressive function, leading to the dephosphorylation of key oncogenic proteins.[4][5]
A critical downstream target of this restored PP2A activity is the c-Myc oncoprotein.[4] PP2A is known to dephosphorylate c-Myc at serine 62, a modification that marks c-Myc for degradation through the ubiquitin-proteasome pathway.[4][5] Treatment with this compound leads to a clear reduction in both the phosphorylated form (Ser62) and the total protein levels of c-Myc in breast cancer cells.[5][8]
Signaling Pathways and Workflows
The function of this compound can be understood through its modulation of specific signaling pathways and the experimental workflows used to characterize its activity.
3.1 The this compound-MASTL-PP2A-c-Myc Signaling Pathway
The inhibitory action of this compound initiates a signaling cascade that culminates in the degradation of c-Myc. This pathway is central to its antitumor effects.
3.2 Generalized Experimental Workflow for this compound Evaluation
The characterization of a kinase inhibitor like this compound follows a multi-step process, beginning with enzymatic assays and progressing to cellular and in vivo models to confirm its therapeutic potential.
Quantitative Efficacy Data
The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Method | Target | Reference(s) |
|---|
| IC₅₀ | 9.9 µM | ADP-Glo Kinase Assay | MASTL Kinase |[5][10] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Lines | Concentration | Duration | Effect | Reference(s) |
|---|---|---|---|---|
| MCF7, T47D | 5-20 µM | 24 h | Inhibition of ENSA phosphorylation. | [5] |
| MCF7, BT549 | Up to 100 µM | 72 h | Inhibition of cell viability. | [3][4] |
| MCF10A (Normal) | Up to 100 µM | 72 h | Weaker effect on viability compared to cancer cells. | [5][8] |
| MCF7 | 10 µM | Long-term | Inhibition of colony formation and mammosphere formation. |[4] |
Table 3: In Vivo Antitumor and Radiosensitizing Activity of this compound
| Animal Model | Cell Line | Dosage & Administration | Treatment | Outcome | Reference(s) |
|---|
| BALB/c nude mice | BT549 | 50 mg/kg, intraperitoneal (i.p.), twice a week | this compound alone or with 6 Gy irradiation | Reduced tumor growth and enhanced radiosensitivity. No gross toxicity observed. |[3][4][5][8] |
Key Experimental Protocols
The following protocols are foundational for assessing the function of this compound.
5.1 In Vitro MASTL Kinase Inhibition Assay (IC₅₀ Determination)
This protocol is adapted from methods used to determine the potency of kinase inhibitors, such as the ADP-Glo™ Kinase Assay.[11][12]
-
Objective: To quantify the concentration of this compound required to inhibit 50% of MASTL kinase activity.
-
Materials:
-
Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. Ensure the final DMSO concentration is constant and non-inhibitory (e.g., <1%).
-
Kinase Reaction: In each well, combine the kinase reaction buffer, a specific concentration of this compound, the ENSA substrate, and the MASTL enzyme.
-
Initiation: Start the reaction by adding a defined concentration of ATP. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the controls. Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[14]
-
5.2 Cell Viability Assay
This protocol uses the WST-8 assay to measure the cytotoxic or cytostatic effects of this compound.[3][4]
-
Objective: To assess the effect of this compound on the viability of breast cancer cells versus normal breast cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT549) and a normal breast cell line (e.g., MCF10A).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
WST-8 assay kit (e.g., CCK-8).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
WST-8 Reaction: Add WST-8 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt to formazan.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
5.3 In Vivo Xenograft Model
This protocol evaluates the antitumor and radiosensitizing effects of this compound in a mouse model.[4][5]
-
Objective: To determine if this compound can inhibit tumor growth and enhance the effects of radiation in vivo.
-
Materials:
-
Immunocompromised mice (e.g., 5-week-old female BALB/c nude mice).
-
BT549 breast cancer cells.
-
This compound solution for injection (e.g., in a vehicle like DMSO/PEG300/Tween80/saline).[10]
-
Radiation source (e.g., 6 Gy irradiator).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject BT549 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Irradiation alone, this compound + Irradiation).
-
Treatment Administration:
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection twice a week.[5]
-
For radiation groups, expose the tumors to a single dose of 6 Gy irradiation.
-
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly to assess toxicity.
-
Endpoint: Continue the experiment for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
Analysis: Compare the tumor growth curves between the different treatment groups to evaluate the efficacy of this compound as a monotherapy and as a radiosensitizer.
-
Conclusion and Future Directions
This compound is a validated inhibitor of MASTL kinase that demonstrates significant antitumor and radiosensitizing properties in breast cancer models. Its mechanism of action, centered on the reactivation of the PP2A tumor suppressor and subsequent degradation of c-Myc, provides a strong rationale for its development as a cancer therapeutic.[3][4] Future research should focus on comprehensive kinase panel screening to fully elucidate its selectivity profile, optimization of its pharmacokinetic properties, and exploration of its efficacy in other cancer types known to have elevated MASTL expression. Investigating potential synergistic combinations with other targeted therapies or chemotherapies is also a promising avenue for further study.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MASTL - Wikipedia [en.wikipedia.org]
- 7. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
MKI-1: A Technical Guide to a Novel MASTL Inhibitor for PP2A Activation in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This compound represents a promising preclinical compound that exerts its antitumor and radiosensitizing effects by activating the tumor suppressor protein phosphatase 2A (PP2A). This document details the mechanism of action of this compound, presents key quantitative data from foundational studies, outlines the experimental protocols used for its validation, and visualizes the core signaling pathways and experimental workflows. All evidence points to this compound being in the preclinical stage of development, with no clinical trials reported to date.
Introduction: The MASTL-PP2A Axis in Oncology
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] In normal cell division, MASTL phosphorylates and activates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4] Phosphorylated ENSA/ARPP19 function as potent inhibitors of the PP2A-B55δ holoenzyme, a key phosphatase complex.[3][5] This inhibition is essential for maintaining the phosphorylated state of many mitotic proteins, thereby ensuring proper entry into and progression through mitosis.
In numerous cancers, including breast cancer, MASTL is overexpressed, leading to the chronic inactivation of the tumor suppressor PP2A.[1][2][5][6] This sustained PP2A inhibition contributes to oncogenic signaling and therapeutic resistance. Therefore, inhibiting MASTL to restore PP2A activity has emerged as an attractive therapeutic strategy. This compound was identified through in silico screening as a potent inhibitor of MASTL, demonstrating significant antitumor and radiosensitizing activities in breast cancer models.[5][7][8]
Mechanism of Action of this compound
The primary mechanism of action for this compound is the direct inhibition of MASTL's kinase activity. This initiates a downstream signaling cascade that ultimately restores the tumor-suppressive function of PP2A.
-
MASTL Inhibition : this compound binds to the kinase domain of MASTL, preventing the phosphorylation of its substrates, ENSA and ARPP19.[5][7]
-
PP2A Activation : With ENSA/ARPP19 remaining in their unphosphorylated, inactive state, they can no longer inhibit the PP2A-B55δ complex. This results in the functional activation of PP2A phosphatase activity.[1][7]
-
Downstream Effects : Activated PP2A dephosphorylates numerous oncogenic proteins. A key validated target is the transcription factor c-Myc. PP2A-mediated dephosphorylation of c-Myc at serine 62 leads to its destabilization and subsequent proteasomal degradation.[2][7] The reduction in c-Myc levels contributes significantly to the antitumor effects of this compound.
The overall pathway can be visualized as follows:
Caption: this compound inhibits MASTL, activating PP2A to destabilize c-Myc.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo experiments.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 Value | Assay Method | Reference |
| This compound | MASTL | 9.9 µM | Luminescence-based kinase assay (ADP-Glo) | [2][9] |
Table 2: Cellular Activity in Breast Cancer Cell Lines
| Cell Line | Assay | This compound Concentration | Duration | Effect | Reference |
| MCF7, T47D | Immunoblot | 5-20 µM | 20-24 h | Inhibition of ENSA phosphorylation | [5] |
| MCF7 | Immunoblot | 20 µM | 16 h | Reduced c-Myc stability | |
| MCF7, BT549 | Cell Viability | ~10-100 µM | 72 h | Decreased cell viability | [5] |
| MCF10A (Normal) | Cell Viability | >100 µM | 72 h | Weaker effect on viability compared to cancer cells | [2][5] |
| MCF7 | Colony Formation | 10 µM | 14 days | Reduced colony formation | [5] |
| MCF7 | Radiosensitization | 7.5 µM (+ 2.5 Gy) | 14 days | Enhanced reduction in colony formation | [5][10] |
Table 3: In Vivo Efficacy in Xenograft Model
| Animal Model | Tumor Cell Line | This compound Dosage | Administration | Effect | Reference |
| BALB/c nude mice | BT549 | 50 mg/kg | Intraperitoneal (i.p.), twice weekly | Reduced tumor growth and enhanced radiosensitivity | [2] |
Experimental Protocols
The following protocols are summarized from the primary validation study by Kim et al. (2020) in Frontiers in Oncology.[5]
In Vitro MASTL Kinase Assay (ADP-Glo™)
-
Reaction Setup : A reaction mixture containing recombinant MASTL protein, substrate (e.g., a generic kinase substrate like myelin basic protein or a specific one like ENSA), and ATP in a kinase buffer is prepared.
-
Inhibitor Addition : this compound is added at various concentrations to the reaction wells. A DMSO control is included.
-
Incubation : The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for ATP consumption.
-
ATP Detection : ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement : Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.
-
IC50 Calculation : Data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.
Cell Culture and Viability Assay (WST-8)
-
Cell Culture : Breast cancer cell lines (e.g., MCF7, BT549) and normal breast epithelial cells (MCF10A) are maintained in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[5]
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with serial dilutions of this compound (e.g., from 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubation : Plates are incubated for 72 hours.
-
Viability Measurement : WST-8 reagent (e.g., CCK-8) is added to each well and incubated for 1-4 hours. The amount of formazan (B1609692) dye generated by metabolically active cells is quantified by measuring the absorbance at 450 nm.
-
Analysis : Absorbance values are normalized to the DMSO control to determine the percentage of cell viability.
Immunoblotting
-
Treatment and Lysis : Cells are treated with this compound at the desired concentration and duration (e.g., 15 µM for 20 hours).[10][11] After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-ENSA, anti-c-Myc, anti-MASTL, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation : BT549 breast cancer cells are harvested and injected subcutaneously into the flanks of 5-week-old female BALB/c nude mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³).
-
Treatment Groups : Mice are randomized into groups: (1) Vehicle control (e.g., DMSO/PEG/Tween80/saline), (2) this compound (50 mg/kg), (3) Radiation only, (4) this compound + Radiation.
-
Administration : this compound or vehicle is administered via intraperitoneal injection twice a week. For combination groups, radiation (e.g., 6 Gy) is delivered to the tumor site.
-
Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.
Experimental and Logical Workflow
The discovery and validation of this compound followed a logical progression from computational screening to in vivo confirmation.
Caption: Workflow for the identification and validation of this compound.
Conclusion and Future Directions
This compound is a well-characterized preclinical MASTL inhibitor that validates the therapeutic concept of targeting the MASTL-PP2A axis in cancer. Through its ability to reactivate the tumor suppressor PP2A, this compound effectively reduces levels of the oncoprotein c-Myc, leading to decreased cancer cell proliferation and enhanced sensitivity to radiation.[5][7] The provided data and protocols offer a solid foundation for further research into this class of compounds. Future efforts may focus on optimizing the potency and pharmacokinetic properties of this compound derivatives (such as the more recently reported MKI-2[6]) to advance a MASTL inhibitor toward clinical trials. Further investigation into other cancer types where MASTL is overexpressed is also warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Regulating the Master Regulator: A Technical Guide to c-Myc Inhibition via MLL1 Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a vast array of human cancers. Its central role in tumorigenesis makes it a highly attractive therapeutic target, yet its "undruggable" nature has posed a significant challenge. This guide explores a promising indirect strategy for controlling c-Myc expression: the inhibition of the Mixed Lineage Leukemia 1 (MLL1) protein, a key epigenetic regulator.
This document provides a comprehensive overview of the molecular mechanisms underpinning MLL1-mediated c-Myc regulation, details on the classes of MLL1 inhibitors, quantitative data on their efficacy, and detailed experimental protocols for studying this critical cancer axis.
The MLL1-c-Myc Axis: A Key Oncogenic Driver
MLL1 is a histone methyltransferase that plays a crucial role in regulating gene expression by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription[1]. The MLL1 protein is part of a large multi-protein complex, and its catalytic activity and recruitment to specific gene promoters are dependent on interactions with core subunits, most notably Menin and WDR5[2][3].
In many cancers, particularly acute leukemias with MLL rearrangements (MLL-r), the MLL1 complex is aberrantly recruited to the promoters of oncogenes, including c-Myc, leading to their sustained overexpression and driving the malignant phenotype[4][5]. Therefore, disrupting the function of the MLL1 complex presents a viable therapeutic strategy to downregulate c-Myc and inhibit cancer cell growth.
MLL1 Inhibitors: Mechanisms of Action
MLL1 inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Menin-MLL Interaction Inhibitors: These small molecules, such as MI-503, revumenib (SNDX-5613), and ziftomenib (B3325460) (KO-539), bind to Menin and disrupt its interaction with MLL1[1][6][7]. This prevents the proper assembly and recruitment of the MLL1 complex to its target gene promoters, leading to a decrease in H3K4me3 and subsequent transcriptional repression.
-
WDR5-MLL Interaction Inhibitors: This class of inhibitors, including OICR-9429 and MM-401, targets the interaction between WDR5 and MLL1[8][9][10]. By binding to the "WIN" (WDR5-interaction) site on WDR5, these compounds prevent the incorporation of MLL1 into the complex, thereby inhibiting its methyltransferase activity.
Both classes of inhibitors ultimately lead to the downregulation of MLL1 target genes, including the potent oncogene c-Myc.
Figure 1: MLL1 inhibitor signaling pathway.
Quantitative Data on MLL1 Inhibitor Efficacy
The following tables summarize key quantitative data for various MLL1 inhibitors, focusing on their potency and effects on cancer cell lines.
Table 1: Potency of Menin-MLL Inhibitors
| Inhibitor | Target | IC50/K_d | Cell Line | Reference(s) |
| MI-136 | Menin-MLL PPI | IC50: 31 nM, K_d: 23.6 nM | - | [11] |
| MI-503 | Menin-MLL | IC50: 14.7 nM | - | [12] |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | - | MLL-r & NPM1-mutant leukemia | [6][7] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | - | MLL-r & NPM1-mutant AML | [13][14][15] |
Table 2: Potency of WDR5-MLL Inhibitors
| Inhibitor | Target | IC50/K_d | Cell Line | Reference(s) |
| MM-401 | MLL1-WDR5 Interaction | IC50: 0.32 µM (MLL1 activity) | MLL-rearranged leukemia | [8][16] |
| OICR-9429 | WDR5-MLL Interaction | K_d: 93 nM | Acute Myeloid Leukemia | [10][17] |
Table 3: Cellular Effects of MLL1 Inhibitors
| Inhibitor | Cell Line | Effect | Quantitative Data | Reference(s) |
| MI-503 | MLL-AF9 transformed BMCs | Growth Inhibition | GI50: 0.22 µM (7 days) | [12] |
| Human MLL leukemia cell lines | Growth Suppression | GI50: 250-570 nM | [12] | |
| MLL::AF9 leukemia cells | Downregulation of MYC target genes | Most significantly downregulated gene set (with SD70) | [18] | |
| Revumenib (SNDX-5613) | MLL-r & NPM1-mutant AML | Downregulation of MYC | Downregulation of tumor-related genes including MYC | [19] |
| Ziftomenib (KO-539) | MOLM13, OCI-AML3 | Attenuation of mRNA expression | MYC, PBX3, MEIS1, HOXA9, MEF2C | [13] |
| MM-401 | MLL leukemia cell lines | Growth Inhibition | - | [16] |
| OICR-9429 | Primary human AML cells | Reduced Viability | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation of c-Myc by MLL1 inhibitors.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is designed to determine the occupancy of MLL1 at the c-Myc promoter and assess changes upon inhibitor treatment.
Figure 2: ChIP-qPCR experimental workflow.
Materials:
-
Cancer cell line of interest
-
MLL1 inhibitor
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer
-
Chromatin Shearing Buffer
-
Anti-MLL1 antibody (for ChIP)
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
SYBR Green qPCR Master Mix
-
Primers for c-Myc promoter
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the MLL1 inhibitor or vehicle control for the desired time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-MLL1 antibody or an IgG control. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C. Treat with Proteinase K to digest proteins. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers specific for the c-Myc promoter. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is used to quantify the changes in c-Myc mRNA expression following treatment with an MLL1 inhibitor.
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit
-
Reverse transcriptase kit
-
SYBR Green qPCR Master Mix
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
c-Myc Primer Sequences (Human):
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Set up qPCR reactions containing cDNA, SYBR Green Master Mix, and primers for c-Myc and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in c-Myc expression in inhibitor-treated samples relative to control samples, normalized to the housekeeping gene.
Western Blotting
This protocol is used to detect and quantify changes in c-Myc protein levels after treatment with an MLL1 inhibitor.
Figure 3: Western blot experimental workflow.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-c-Myc (e.g., Cell Signaling Technology #9402)[1][8][16]
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.
Conclusion
Targeting the MLL1 complex with small molecule inhibitors represents a promising therapeutic strategy for cancers driven by c-Myc overexpression. By disrupting the key protein-protein interactions necessary for MLL1 function, these inhibitors can effectively repress c-Myc transcription, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance this exciting area of cancer therapy. Further investigation into the synergistic effects of MLL1 inhibitors with other anti-cancer agents and the development of more potent and selective inhibitors will be crucial for translating these findings into effective clinical treatments.
References
- 1. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. origene.com [origene.com]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. biocompare.com [biocompare.com]
- 11. citeab.com [citeab.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MYC interaction with the tumor suppressive SWI/SNF complex member INI1 regulates transcription and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. New insight into c-MYC protein could pave the way for new cancer treatments | Karolinska Institutet [news.ki.se]
- 16. biocompare.com [biocompare.com]
- 17. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic effects of the KDM4C inhibitor SD70 and the menin inhibitor MI-503 against MLL::AF9-driven acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
MKI-1 as a Radiosensitizer in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radiotherapy is a cornerstone of cancer treatment, yet intrinsic and acquired radioresistance remains a significant clinical challenge. The development of effective radiosensitizers—agents that enhance the tumoricidal effects of radiation—is a key area of oncological research. This technical guide provides an in-depth overview of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and its preclinical validation as a potent radiosensitizer. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and outlines the signaling pathways involved. All available data indicates that this compound is a promising candidate for further development in combination with radiotherapy, particularly for breast cancer.
Introduction: The Rationale for MASTL Inhibition in Radiosensitization
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It functions by inactivating the tumor suppressor Protein Phosphatase 2A (PP2A), a key phosphatase that controls the dephosphorylation of numerous substrates involved in cell cycle control.[2][3] MASTL is frequently overexpressed in a variety of human cancers, including breast, head and neck, thyroid, and colorectal cancers, and its elevated expression is often associated with aggressive tumor features and poor prognosis.[1][2]
The inhibition of MASTL has emerged as an attractive therapeutic strategy for several reasons:
-
Selective Targeting of Cancer Cells: MASTL inhibition preferentially induces mitotic cell death in cancer cells, which often have defective mitotic checkpoints, while having minimal effects on normal, healthy cells.[1][2]
-
Overcoming Radioresistance: MASTL has been implicated in the DNA damage response and the regulation of tumor resistance to treatments like radiotherapy.[2]
This compound is a potent and selective small-molecule inhibitor of MASTL, identified through in silico screening and validated in vitro.[4][5] Preclinical studies have demonstrated its antitumor and, notably, its radiosensitizing activities in breast cancer models.[4][5]
Mechanism of Action of this compound as a Radiosensitizer
The radiosensitizing properties of this compound are primarily attributed to its ability to modulate the MASTL-PP2A-c-Myc signaling axis.[3] The proposed mechanism unfolds through a series of molecular events:
-
MASTL Inhibition: this compound directly binds to and inhibits the kinase activity of MASTL.[3][4]
-
PP2A Activation: The inhibition of MASTL relieves its inhibitory effect on the PP2A protein complex, leading to the reactivation of PP2A's phosphatase activity.[3][4]
-
c-Myc Destabilization and Degradation: Activated PP2A dephosphorylates the oncoprotein c-Myc at serine 62, a key phosphorylation site for its stability.[1] This dephosphorylation marks c-Myc for degradation.
-
Impaired DNA Damage Repair: Reduced levels of c-Myc are associated with impaired DNA damage repair pathways.
-
Enhanced Mitotic Catastrophe: When combined with radiation-induced DNA damage, the this compound-mediated suppression of DNA repair leads to an accumulation of genomic instability. This, in turn, drives cancer cells into mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[2]
This cascade of events ultimately enhances the susceptibility of cancer cells to the cytotoxic effects of ionizing radiation.
Signaling Pathway Diagram
Caption: this compound inhibits MASTL, leading to PP2A activation and subsequent c-Myc degradation, which impairs DNA damage repair and enhances radiation-induced mitotic catastrophe.
Quantitative Data from Preclinical Studies
The radiosensitizing effects of this compound have been quantified in both in vitro and in vivo preclinical models of breast cancer. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer in Breast Cancer Cell Lines
| Cell Line | Treatment | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| MCF7 (ER+) | This compound (7.5 µM) | 2.5 | Colony Formation | Significant decrease in colony formation compared to radiation alone. | [3] |
| CD44high/CD24low MCF7 (Breast Cancer Stem Cells) | This compound (7.5 µM) | 2.5 | Colony Formation | Significant reduction in the survival of radioresistant cancer stem cells. | [3] |
| BT549 (Triple-Negative) | This compound (IC50 not specified for radiosensitization) | Not specified | Not specified | This compound enhances radiosensitivity. | [1] |
Data is based on the findings reported by Kim et al. (2020).
Table 2: In Vivo Efficacy of this compound as a Radiosensitizer in a Breast Cancer Xenograft Model
| Animal Model | Tumor Type | Treatment Groups | Radiation Dose (Gy) | Outcome Measure | Key Findings | Reference |
| BALB/c nude mice | BT549 xenograft | Control (Vehicle) | 0 | Tumor Growth | - | [1][4] |
| This compound alone | 0 | Tumor Growth | Modest reduction in tumor growth. | [1][4] | ||
| Radiation alone | 6 | Tumor Growth | Significant reduction in tumor growth compared to control. | [1][4] | ||
| This compound + Radiation | 6 | Tumor Growth | Enhanced and significant reduction in tumor growth compared to radiation alone. | [1][4] |
Data is based on the findings reported by Kim et al. (2020). This compound was administered at 50 mg/kg via intraperitoneal injection twice a week.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments performed to evaluate this compound as a radiosensitizer, based on published literature.
In Vitro Studies
-
Cell Lines:
-
MCF7 (human breast adenocarcinoma, ER-positive)
-
BT549 (human breast carcinoma, triple-negative)
-
MCF10A (non-tumorigenic human breast epithelial)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Seed 500-1000 cells per well in 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat cells with this compound (e.g., 7.5 µM) or vehicle control (DMSO) for 1 hour.
-
Irradiate the cells with a single dose of ionizing radiation (e.g., 2.5 Gy).
-
Replace the treatment medium with fresh culture medium.
-
Incubate the plates for 14 days to allow for colony formation.
-
Fix the colonies with 100% methanol.
-
Stain the colonies with 0.5% crystal violet.
-
Count colonies containing more than 50 cells.[3]
-
Treat cells with this compound and/or radiation as required for the experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Cleaved PARP
-
Phosphorylated Chk2
-
Procaspase-2
-
p-ENSA (a direct substrate of MASTL)
-
c-Myc
-
p-c-Myc (Ser62)
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
In Vivo Studies
-
Animal Model: Five-week-old female BALB/c nude mice are typically used.[1]
-
Tumor Implantation: Subcutaneously inject BT549 cells (e.g., 5 x 106 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
Treatment Randomization: When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment groups:
-
Vehicle control (e.g., DMSO in corn oil)
-
This compound alone (e.g., 50 mg/kg, intraperitoneal injection, twice weekly)
-
Radiation alone
-
This compound in combination with radiation
-
-
Irradiation Procedure: For the radiation groups, a single dose of radiation (e.g., 6 Gy) is delivered to the tumor site using a targeted irradiator.
-
Efficacy Endpoints:
-
Tumor Growth Delay: Monitor and record tumor volume in each group over time.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[1]
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound as a radiosensitizer.
Current Status and Future Directions
The preclinical data for this compound as a radiosensitizer in breast cancer models is compelling. The well-defined mechanism of action, involving the targeted inhibition of MASTL and subsequent activation of the PP2A tumor suppressor, provides a strong rationale for its clinical development.[3]
Key takeaways and future research directions include:
-
Favorable Therapeutic Window: this compound has demonstrated weaker effects on the viability of normal breast cells compared to breast cancer cells, suggesting a potentially favorable therapeutic window.[3]
-
Efficacy in Other Cancers: While current data is focused on breast cancer, MASTL is overexpressed in various other malignancies.[1] Therefore, investigating the radiosensitizing effects of this compound in other cancer types, such as head and neck, lung, and colorectal cancers, is a logical next step.
-
Clinical Translation: To date, there is no publicly available information on this compound entering clinical trials. Further preclinical toxicology and pharmacokinetic studies are necessary to support an Investigational New Drug (IND) application and advance this compound into Phase I clinical trials.
-
Biomarker Development: Identifying predictive biomarkers for response to this compound, both as a monotherapy and in combination with radiation, will be crucial for patient stratification in future clinical studies. Potential biomarkers could include MASTL expression levels or the mutational status of components in the MASTL-PP2A-c-Myc pathway.
Conclusion
This compound is a promising novel MASTL inhibitor with demonstrated efficacy as a radiosensitizer in preclinical breast cancer models. Its mechanism of action, centered on the reactivation of the tumor suppressor PP2A and subsequent degradation of the oncoprotein c-Myc, represents a rational and targeted approach to overcoming radioresistance. The data summarized in this technical guide supports the continued investigation of this compound as a clinical candidate for combination therapy with radiation, with the potential to significantly improve outcomes for cancer patients.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MKI-1 Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MKI-1 is a novel, first-in-class small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitotic progression.[1][2][3] Emerging as a promising anti-cancer agent, this compound has demonstrated significant pre-clinical activity, particularly in breast cancer models.[3][4] This guide provides a comparative overview of this compound's mechanism of action, anti-tumor efficacy, and radiosensitizing properties. While current data is predominantly centered on breast cancer, the widespread overexpression of MASTL in various malignancies suggests a broader therapeutic potential for this compound. This document synthesizes available experimental data, outlines key experimental protocols, and presents signaling pathways and workflows to guide further research and development.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting MASTL.[2][3] The primary mechanism involves the reactivation of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][3] In cancer cells, MASTL phosphorylates and inactivates PP2A, leading to uncontrolled cell division. By inhibiting MASTL, this compound restores PP2A activity, which in turn leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc.[1][3] The inhibition of the MASTL/PP2A/c-Myc signaling axis ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in cancer cell lines.
Table 1: this compound In Vitro Kinase Inhibitory Activity
| Target | Assay Type | IC50 (μM) | Reference |
| MASTL | Kinase Assay | 9.9 | [2] |
Table 2: this compound Cell Viability Inhibition in Breast Cancer Cell Lines
| Cell Line | Assay Type | Treatment Duration | IC50 (μM) | Reference |
| MCF7 | WST-8 Assay | 72 hours | ~15 | [3] |
| BT549 | WST-8 Assay | 72 hours | ~20 | [3] |
| T47D | Not Specified | Not Specified | Not Specified | Data not available in searched literature |
| MDA-MB-231 | Not Specified | Not Specified | Not Specified | Data not available in searched literature |
| MCF10A (Normal) | WST-8 Assay | 72 hours | >100 | [3] |
Table 3: Effect of this compound on Colony Formation in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (μM) | Inhibition of Colony Formation (%) | Reference |
| MCF7 | 10 | Significant Reduction | [3] |
| BT549 | 7.5 | Significant Reduction | [3] |
Table 4: Effect of this compound on Protein Expression in Breast Cancer Cell Lines
| Cell Line | Treatment | Target Protein | Change in Protein Level | Reference |
| MCF7 | 15 μM this compound | p-ENSA (MASTL substrate) | Decreased | [3] |
| T47D | 15 μM this compound | p-ENSA (MASTL substrate) | Decreased | [3] |
| MCF7 | 10 μM this compound | c-Myc | Decreased | [2] |
| T47D | 10 μM this compound | c-Myc | Decreased | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro MASTL Kinase Assay
This protocol describes the measurement of MASTL kinase activity and its inhibition by this compound.
Materials:
-
Recombinant MASTL enzyme
-
ENSA or ARPP19 substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant MASTL enzyme, and the substrate (ENSA or ARPP19).
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Detect the kinase activity. For radiometric assays, this involves measuring the incorporation of 32P into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assay (WST-8)
This protocol outlines the determination of cell viability upon treatment with this compound using a WST-8 assay.
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT549) and a normal breast cell line (MCF10A)
-
Complete cell culture medium
-
This compound
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT549)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound at various concentrations. Include a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Express the results as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression
This protocol details the analysis of protein expression levels, such as phosphorylated ENSA and c-Myc, following this compound treatment.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ENSA, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture dishes and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound Signaling Pathway in Cancer Cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for WST-8 Cell Viability Assay.
Logical Relationship: this compound's Therapeutic Rationale
Caption: Therapeutic Rationale for this compound Intervention.
References
- 1. Identification of a Novel Antitumor Small-Molecule Known as this compound via Activation of PP2A in Breast Cancer | TheWell Bioscience [thewellbio.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MKI-1: A Technical Guide to its Chemical Structure, Properties, and Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MKI-1, also known as MASTL Kinase Inhibitor-1, is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] By targeting MASTL, this compound demonstrates significant anti-tumor and radiosensitizing properties, primarily through the activation of Protein Phosphatase 2A (PP2A) and subsequent downregulation of the oncoprotein c-Myc. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C₁₈H₁₄N₄O and a molecular weight of 302.33 g/mol .[4] Its structure is characterized by a central biphenyl (B1667301) carboxamide core attached to a benzimidazole (B57391) moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₄O | [4] |
| Molecular Weight | 302.33 g/mol | [4] |
| IUPAC Name | N-(1H-benzo[d]imidazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | N/A |
| CAS Number | 1190277-80-5 | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | DMSO: 60 mg/mL (198.45 mM) | [1] |
| Purity | >99% | [2] |
Note: A detailed chemical synthesis protocol for this compound is not publicly available. The compound is commercially available from various suppliers.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of MASTL kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of MASTL by this compound leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A).[3][5] Activated PP2A, in turn, dephosphorylates and destabilizes the oncoprotein c-Myc, a critical driver of cell proliferation and survival in many cancers.[3][5] The degradation of c-Myc is a key event that mediates the anti-tumor and radiosensitizing effects of this compound.[3][5]
Biological Activity and Quantitative Data
This compound has been shown to inhibit MASTL kinase with an IC50 of 9.9 μM in biochemical assays.[1][2][3] This inhibitory activity translates to anti-proliferative and pro-apoptotic effects in various breast cancer cell lines.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line(s) | Key Findings | Reference |
| MASTL Kinase Inhibition | - | IC50 = 9.9 μM | [1][2][3] |
| Cell Viability | MCF7, T47D, BT549 | Inhibition of proliferation | [5] |
| MCF10A (non-cancerous) | Minimal effect on viability | [5] | |
| Western Blot | MCF7, T47D | Decreased phosphorylation of ENSA (MASTL substrate), Decreased c-Myc protein levels | [5] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. This would be valuable to fully assess its specificity.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of breast cancer cell lines.
Methodology:
-
Cell Culture: Maintain breast cancer cell lines (e.g., MCF7, T47D, BT549) and a non-cancerous breast epithelial cell line (e.g., MCF10A) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Treat the cells with the this compound dilutions for a period of 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., WST-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the on-target effects of this compound by measuring the phosphorylation of MASTL's substrate and the levels of downstream effector proteins.
Methodology:
-
Cell Treatment: Seed breast cancer cells (e.g., MCF7, T47D) in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ENSA, total ENSA, c-Myc, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use female BALB/c nude mice (5-6 weeks old).
-
Cell Implantation: Subcutaneously inject BT549 breast cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound intraperitoneally at a dose of 50 mg/kg twice a week.[5] The control group should receive a vehicle control.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a promising MASTL kinase inhibitor with demonstrated anti-tumor and radiosensitizing activities in preclinical breast cancer models. Its mechanism of action, involving the reactivation of the PP2A tumor suppressor and subsequent degradation of c-Myc, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to explore its kinase selectivity profile and to optimize its therapeutic efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MKI-1: A Comprehensive Technical Guide to its Role in Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
MKI-1 is a novel, small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase. This technical guide provides an in-depth analysis of this compound's role in mitotic progression, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. This compound exerts its anti-proliferative and radiosensitizing effects by inhibiting MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A). Activated PP2A, in turn, promotes the degradation of the oncoprotein c-Myc, a critical regulator of cell growth and proliferation. This guide serves as a core resource for researchers investigating MASTL inhibitors and their therapeutic potential in oncology.
Introduction
Mitotic kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of many cancers. This makes them attractive targets for the development of novel anti-cancer therapies.[1] Microtubule-associated serine/threonine kinase-like (MASTL), or Greatwall kinase, is a key mitotic kinase responsible for the timely entry into and progression through mitosis.[2] MASTL's primary function is to phosphorylate and activate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then bind to and inhibit the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A), specifically the PP2A-B55 holoenzyme.[3][4] This inhibition of PP2A is essential for maintaining the phosphorylation state of numerous mitotic substrates, thereby ensuring proper mitotic progression.[4]
This compound has been identified as a novel inhibitor of MASTL.[1] Its mechanism of action, centered on the reactivation of the PP2A tumor suppressor, presents a promising therapeutic strategy.[1] This guide will explore the multifaceted role of this compound in mitotic progression, providing the necessary technical details for its investigation in a research setting.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | MASTL | 9.9 µM | Luminescence-based kinase assay | [5] |
| GKI-1 | MASTL | 5–9 μM | In vitro kinase assay | [1] |
Table 2: Effects on Oncogenic Properties in MCF7 Breast Cancer Cells
| Assay | Treatment (10 µM) | Observation | Reference |
| Colony Formation | This compound | Clearly inhibited colony formation | [6] |
| GKI-1 | Slightly reduced colony formation | ||
| Mammosphere Formation | This compound | Clearly inhibited mammosphere formation | [7] |
| GKI-1 | Slightly reduced mammosphere formation |
Table 3: Cellular Viability in Breast Cancer vs. Normal Breast Cells
| Cell Line | Cell Type | Treatment | Observation | Reference |
| MCF7 | Breast Cancer | This compound | More active than in normal breast cells | [6] |
| BT549 | Breast Cancer | This compound | More active than in normal breast cells | |
| MCF10A | Normal Breast | This compound | Less active than in breast cancer cells |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of MASTL kinase activity. This initiates a signaling cascade that ultimately leads to cell cycle disruption and sensitization to radiation.
The MASTL-PP2A-c-Myc Signaling Pathway
The core signaling pathway affected by this compound is the MASTL-PP2A-c-Myc axis. In cancer cells with elevated MASTL expression, PP2A is constitutively inhibited, leading to the stabilization and accumulation of the oncoprotein c-Myc. This compound disrupts this process by directly inhibiting MASTL, which in turn leads to the reactivation of PP2A. Activated PP2A then dephosphorylates c-Myc, targeting it for proteasomal degradation. The reduction in c-Myc levels contributes to the anti-proliferative effects of this compound.
Role as a Radiosensitizer
This compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in breast cancer models.[1] This effect is attributed to the this compound mediated activation of PP2A, which can modulate the DNA damage response. Treatment with this compound in combination with radiation leads to increased levels of cleaved PARP and phosphorylated Chk2, and a decrease in procaspase-2, suggesting an induction of mitotic catastrophe and apoptosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on mitotic progression.
In Vitro MASTL Kinase Assay
This assay determines the direct inhibitory effect of this compound on MASTL kinase activity.
-
Reagents:
-
Recombinant active MASTL kinase
-
Recombinant ENSA or ARPP19 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add recombinant MASTL kinase and the substrate (ENSA or ARPP19) to the Kinase Assay Buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (WST-8)
This assay assesses the effect of this compound on the viability of cancer cells.
-
Materials:
-
MCF7 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
WST-8 reagent (e.g., CCK-8)
-
-
Procedure:
-
Seed MCF7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions or a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.
-
Materials:
-
MCF7 cells
-
6-well plates
-
Complete growth medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low density of MCF7 cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound or vehicle every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Mammosphere Formation Assay
This assay is used to assess the effect of this compound on the self-renewal capacity of breast cancer stem-like cells.
-
Materials:
-
MCF7 cells
-
Ultra-low attachment 6-well plates
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
-
Procedure:
-
Prepare a single-cell suspension of MCF7 cells.
-
Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.[5]
-
Add different concentrations of this compound or a vehicle control to the wells.
-
Incubate the plates for 7-10 days without disturbing them.[7]
-
Count the number of mammospheres (spherical colonies >50 µm in diameter) under a microscope.
-
-
Data Analysis:
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Western Blot Analysis for c-Myc
This protocol is for detecting changes in c-Myc protein levels following this compound treatment.
-
Materials:
-
MCF7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat MCF7 cells with this compound (e.g., 10-20 µM) or vehicle for 24 hours.[6]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the c-Myc band intensity to the β-actin band intensity.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's function and study.
Experimental Workflow
Logical Relationship of this compound's Mechanism
Conclusion
This compound represents a promising novel therapeutic agent that targets the mitotic kinase MASTL. Its mechanism of action, involving the reactivation of the PP2A tumor suppressor and subsequent degradation of c-Myc, provides a clear rationale for its anti-proliferative and radiosensitizing effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other MASTL inhibitors in the context of mitotic progression and cancer therapy. Further studies are warranted to explore the full potential of this compound in a clinical setting.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The master Greatwall kinase, a critical regulator of mitosis and meiosis. | Semantic Scholar [semanticscholar.org]
- 4. The master Greatwall kinase, a critical regulator of mitosis and meiosis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MKI-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKI-1 (MASTL Kinase Inhibitor-1) is a novel small-molecule inhibitor targeting Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] MASTL is a key regulator of mitotic progression, and its inhibition is an attractive strategy for anticancer drug development.[1][2][3] this compound has been shown to exert antitumor and radiosensitizer activities in breast cancer models.[1][2][4] Its mechanism of action involves the inhibition of MASTL, leading to the activation of Protein Phosphatase 2A (PP2A), which in turn decreases the stability of the oncoprotein c-Myc.[1][2][3]
These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the potency of this compound against its primary target, MASTL. The described luminescence-based assay is a robust and sensitive method for measuring kinase activity and inhibitor efficacy.[5][6]
Principle of the In Vitro Kinase Assay
The in vitro kinase assay for this compound is a biochemical assay designed to measure the enzymatic activity of the MASTL kinase in the presence of the inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction, where MASTL transfers a phosphate (B84403) group from ATP to a specific substrate. The amount of ADP generated is directly proportional to the kinase activity.
A common and highly sensitive method for this is the ADP-Glo™ Kinase Assay.[5] This luminescence-based assay involves two steps:
-
Kinase Reaction: Recombinant MASTL kinase, its substrate (such as ENSA), and ATP are incubated with varying concentrations of this compound. The kinase reaction produces ADP.
-
ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a second reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and, therefore, to the MASTL kinase activity. The inhibitory effect of this compound is determined by the reduction in the luminescent signal.
Data Presentation
The potency of this compound as a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | Target Kinase | Substrate | Assay Method | IC50 (µM) | Reference |
| This compound | MASTL | ENSA | Luminescence-based kinase assay | 9.9 | [4][7] |
| GKI-1 | MASTL | ENSA | Luminescence-based kinase assay | Similar to this compound | [1][3] |
Experimental Protocols
Materials and Reagents
-
Recombinant human MASTL kinase
-
ENSA (endosulfine-alpha) protein substrate
-
This compound (MASTL Kinase Inhibitor-1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Experimental Workflow Diagram
Caption: Workflow for this compound in vitro kinase assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
-
Kinase Reaction Buffer: Prepare the kinase reaction buffer as required for the specific recombinant MASTL enzyme. A typical buffer may contain Tris-HCl, MgCl2, and BSA.[5]
-
Kinase and Substrate Solutions: Dilute the recombinant MASTL kinase and ENSA substrate in the kinase reaction buffer to their final desired concentrations.
-
ATP Solution: Prepare the ATP solution in the kinase reaction buffer at the desired concentration. The optimal ATP concentration should be close to the Km value for the kinase, if known.
2. Kinase Reaction:
-
Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a white, opaque assay plate.
-
Prepare a master mix containing the MASTL kinase and ENSA substrate in the kinase reaction buffer.
-
Add the kinase/substrate master mix to each well of the assay plate, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Mix the plate gently and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.
3. ADP Detection (Using ADP-Glo™ Assay as an example):
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Normalization:
-
Subtract the background luminescence (from the "no enzyme" control wells) from all other readings.
-
Set the luminescence of the DMSO control wells (no inhibitor) as 100% kinase activity.
-
Set the luminescence of a control with a high concentration of a potent inhibitor (or no kinase) as 0% activity.
-
-
IC50 Determination:
-
Calculate the percentage of kinase activity for each this compound concentration.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
This compound Signaling Pathway
Caption: this compound mechanism of action.
This simplified diagram illustrates the mechanism of action of this compound. By inhibiting MASTL, this compound relieves the inhibition of PP2A.[1][2][3] The activated PP2A then dephosphorylates and destabilizes the c-Myc oncoprotein, leading to its degradation and a subsequent reduction in tumor cell proliferation.[1][2][3]
References
- 1. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. medchemexpress.com [medchemexpress.com]
Preparation of MKI-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKI-1 (MASTL Kinase Inhibitor-1) is a potent, small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] In the realm of cancer research, MASTL presents as an attractive therapeutic target due to its pivotal role in regulating mitosis.[1] The antitumor and radiosensitizing effects of this compound are mediated through its inhibition of MASTL, which subsequently leads to the activation of Protein Phosphatase 2A (PP2A).[1][2][3] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, thereby suppressing tumor growth.[1][3][4]
The accurate and reproducible preparation of inhibitor stock solutions is fundamental to obtaining reliable experimental outcomes. This document provides a comprehensive protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO), along with guidelines for its proper handling, storage, and use in downstream applications.
This compound Mechanism of Action
This compound functions by targeting the MASTL kinase. Inhibition of MASTL prevents the phosphorylation of its substrates, such as ENSA. This, in turn, leads to the activation of the tumor suppressor phosphatase PP2A.[1] The activated PP2A then dephosphorylates key oncogenic proteins, most notably c-Myc, marking it for degradation and ultimately leading to an inhibition of cancer cell proliferation.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
MKI-1 Application Notes for Treatment of MCF7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKI-1 is a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitotic progression.[1] In several cancers, including breast cancer, MASTL is overexpressed. The mechanism of action for this compound involves the inhibition of MASTL, which subsequently leads to the activation of Protein Phosphatase 2A (PP2A).[1] This activation of PP2A results in the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, a critical driver of cell proliferation and survival.[1] These application notes provide a comprehensive guide for the utilization of this compound in treating the human breast cancer cell line MCF7, summarizing effective concentrations and detailing experimental protocols.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for various assays in MCF7 cells, based on published data. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Parameter | Cell Line | Concentration Range | Incubation Time | Assay Type | Observed Effect |
| IC50 (Kinase Assay) | - | 9.9 µM | - | In vitro kinase assay | 50% inhibition of MASTL kinase activity |
| Cell Viability | MCF7 | Serially diluted from 100 µM | 72 hours | WST-8 or MTT assay | Inhibition of cell viability |
| Inhibition of p-ENSA | MCF7 | 5-20 µM | 20-24 hours | Western Blot | Decreased phosphorylation of ENSA (a MASTL substrate) |
| Reduction of c-Myc | MCF7 | 10-20 µM | 16-24 hours | Western Blot | Reduction in total and phosphorylated c-Myc levels |
| Inhibition of Colony Formation | MCF7 | 7.5-10 µM | 14 days | Colony Formation Assay | Reduced ability of single cells to form colonies |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and a typical experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols for Colony Formation Assay Using MKI-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the MASTL kinase inhibitor, MKI-1, in colony formation assays to assess its long-term effects on cancer cell proliferation and survival. The protocols and data herein are intended to facilitate the design and execution of experiments for the evaluation of this compound's anti-tumor properties.
Introduction to this compound
This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitotic progression.[1] The primary mechanism of action for this compound involves the inhibition of MASTL, which in turn leads to the reactivation of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1] In many cancer cells, MASTL is overexpressed and contributes to uncontrolled cell division by inactivating PP2A.[1] By inhibiting MASTL, this compound restores PP2A activity, leading to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc.[1][2][3] This cascade ultimately results in cell cycle arrest and apoptosis in cancer cells, highlighting this compound's potential as a therapeutic agent.[1]
The colony formation assay is a pivotal in vitro method for evaluating the ability of a single cell to undergo unlimited division and form a colony.[4] This assay is the gold standard for determining the long-term efficacy of cytotoxic and cytostatic agents, making it an essential tool for characterizing the anti-proliferative effects of this compound.[3]
Data Presentation: Efficacy of this compound in Pre-clinical Studies
The following tables summarize the quantitative data on the inhibitory effects of this compound from in vitro studies.
Table 1: this compound Inhibitory Concentrations [5]
| Parameter | Value | Assay Type | Reference |
| IC50 (MASTL Kinase) | 9.9 µM | In vitro kinase assay | [6][7] |
| Effective Concentration (MCF7 & T47D cells) | 5-20 µM | Inhibition of ENSA phosphorylation | [5][8] |
| Effective Concentration (MCF7 cells) | 20 µM (16h) | Reduction of c-Myc stability | [5] |
| Effective Concentration (Breast Cancer Cells) | 100 µM (72h) | Inhibition of oncogenic properties | [5][8] |
Note: IC50 values and effective concentrations are highly dependent on the specific cell line and experimental conditions. This data should be used as a guideline for designing experiments.
Table 2: Illustrative Data on Colony Formation Inhibition by this compound in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Colony Formation Inhibition (%) | Effect on Colony Size |
| MCF7 | 1 | 25 | Minor Reduction |
| 5 | 60 | Significant Reduction | |
| 10 | 85 | Drastic Reduction | |
| T47D | 1 | 20 | Minor Reduction |
| 5 | 55 | Significant Reduction | |
| 10 | 80 | Drastic Reduction | |
| BT549 | 1 | 30 | Minor Reduction |
| 5 | 65 | Significant Reduction | |
| 10 | 90 | Drastic Reduction |
Disclaimer: The data in Table 2 is illustrative and based on trends observed in published studies. Researchers should generate their own data for specific cell lines and experimental conditions.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for a colony formation assay.
Caption: this compound mechanism of action targeting the MASTL/PP2A/c-Myc axis.
Caption: Experimental workflow for the colony formation assay with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
Carefully weigh approximately 6.05 mg of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.[6]
-
Add 1 mL of sterile DMSO to the tube.[6]
-
Vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[6]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.[2][6]
-
Store the aliquots at -80°C for long-term stability.[6]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Crucially, ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%). [2][3] Prepare a vehicle control with the same final DMSO concentration.
-
Protocol 2: Adherent Cell Colony Formation Assay
Materials:
-
Cancer cell line of interest (e.g., MCF7, T47D, BT549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
This compound working solutions and vehicle control
-
Fixation solution: Methanol (B129727)
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation and Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
Determine the optimal seeding density for each cell line to yield 50-150 colonies in the control wells. This typically ranges from 200 to 1000 cells per well of a 6-well plate.
-
Seed the appropriate number of cells in each well of a 6-well plate and allow them to attach overnight.
-
-
This compound Treatment:
-
After overnight attachment, carefully remove the medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies have formed in the control wells. Avoid disturbing the plates during this period.
-
-
Colony Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of methanol to each well to fix the cells and incubate for 10-15 minutes at room temperature.[3]
-
Aspirate the methanol and allow the plates to air dry.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring complete coverage, and incubate for 20-30 minutes at room temperature.[3][9]
-
Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Analyze the effect of this compound on colony size by measuring the area of the colonies using software such as ImageJ.[10]
-
Protocol 3: Soft Agar (B569324) Colony Formation Assay (for Anchorage-Independent Growth)
Materials:
-
In addition to materials in Protocol 2:
-
Agarose (B213101) (DNA grade)
-
2X complete cell culture medium
Procedure:
-
Preparation of Agar Layers:
-
Base Layer (0.8% Agar): Prepare a 1.6% agarose solution in sterile water and autoclave. Cool to 40°C in a water bath. Mix equal volumes of the 1.6% agarose solution and 2X complete medium to get a final concentration of 0.8% agar in 1X medium. Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify.[11]
-
Top Layer (0.4% Agar with Cells): Prepare a 0.8% agarose solution and cool to 40°C.
-
-
Cell Suspension and Plating:
-
Prepare a single-cell suspension as described in Protocol 2.
-
Dilute the cell suspension in 1X complete medium to a concentration that will result in the desired number of cells per well when mixed with the top agar.
-
Mix the cell suspension with an equal volume of the 0.8% agarose solution (at 40°C) to get a final concentration of 0.4% agar.
-
Immediately plate 1.5 mL of this cell-agar mixture on top of the solidified base layer.
-
-
This compound Treatment:
-
This compound can be incorporated into the top agar layer during its preparation or can be added to the medium that is used to feed the cells.
-
-
Incubation and Feeding:
-
Incubate the plates for 14-21 days.
-
Feed the cells twice a week by adding 200-300 µL of complete medium containing the appropriate this compound concentration or vehicle control on top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for at least 1 hour.[11]
-
Count the colonies using a microscope.
-
Troubleshooting
-
Low Plating Efficiency: Optimize cell seeding density, ensure gentle cell handling, and check the quality of the culture medium.
-
Irregular Colony Shapes: Ensure a single-cell suspension is achieved before seeding.
-
High Background Staining: Thoroughly wash the plates after crystal violet staining.
-
This compound Precipitation: Ensure the stock solution is fully dissolved and the final DMSO concentration in the medium is low.
By following these detailed protocols and application notes, researchers can effectively utilize the colony formation assay to investigate the anti-proliferative and cytotoxic effects of this compound, contributing to the broader understanding of its therapeutic potential in cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Colony Formation [protocols.io]
- 10. Freeware tool for analysing numbers and sizes of cell colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Application Note: Immunoblotting for Phospho-ENSA (Ser67) Following MKI-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and quantification of phosphorylated α-endosulfine (p-ENSA) at the Serine 67 residue in cell lysates following treatment with MKI-1, a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This method is crucial for verifying the on-target activity of this compound and understanding its downstream effects on the MASTL-ENSA-PP2A signaling axis.
Introduction and Background
This compound is a novel small-molecule inhibitor targeting MASTL kinase, a key regulator of mitotic progression.[1][2][3] A primary substrate of MASTL is α-endosulfine (ENSA).[4] Upon phosphorylation by MASTL at Serine 67 (p-ENSA), ENSA becomes a potent inhibitor of the protein phosphatase 2A (PP2A) complex.[4][5] The inhibition of MASTL by this compound is expected to decrease the phosphorylation of ENSA, leading to the activation of PP2A and subsequent downstream effects, such as the inhibition of oncogenic pathways.[1][6][7]
Immunoblotting is a fundamental technique used to validate the efficacy of kinase inhibitors by measuring changes in the phosphorylation state of their direct or indirect substrates.[8] This application note details the necessary protocols to reliably measure the reduction in p-ENSA levels in response to this compound treatment, providing a robust method for mechanism-of-action studies in drug development.
Signaling Pathway and Experimental Overview
The mechanism of this compound involves the direct inhibition of MASTL kinase activity. This prevents the phosphorylation of ENSA, which in turn relieves the inhibition of the PP2A-B55 phosphatase complex. The following diagrams illustrate the signaling pathway and the general experimental workflow.
References
- 1. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dephosphorylation of Plk1 occurs through PP2A-B55/ENSA/Greatwall pathway during mitotic DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of α-endosulfine, an inhibitor of protein phosphatase 2A, by multisite phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunopharmacology and Quantitative Analysis of Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MKI-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKI-1 is a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitotic progression.[1][2][3] By inhibiting MASTL, this compound activates Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][4] This activation leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated that this compound exhibits both antitumor and radiosensitizing activities in breast cancer models, making it a promising candidate for further investigation.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, based on published preclinical data.
Mechanism of Action: this compound Signaling Pathway
This compound targets the MASTL kinase. In cancer cells, MASTL is often overexpressed and contributes to uncontrolled cell division by inactivating the tumor suppressor PP2A. This compound inhibits MASTL, leading to the reactivation of PP2A. Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, a key driver of cell proliferation and survival. The reduction in c-Myc levels ultimately leads to decreased tumor growth and can enhance the efficacy of therapies like radiation.[1][5][6]
Caption: this compound inhibits MASTL, leading to PP2A activation and subsequent c-Myc degradation, ultimately suppressing tumor growth.
Data Presentation
In Vivo Efficacy of this compound in a BT549 Breast Cancer Xenograft Model
The following table summarizes the quantitative data from an in vivo study evaluating the efficacy of this compound, alone and in combination with radiation, in a BT549 triple-negative breast cancer xenograft mouse model.[3][7]
| Treatment Group | Dosage and Administration | Tumor Volume (Day 21, mm³) (approx.) | Tumor Growth Inhibition (%) (approx.) |
| Vehicle Control | Vehicle (i.p.), twice a week | ~1200 | 0 |
| This compound | 50 mg/kg (i.p.), twice a week | ~700 | 42 |
| Radiation | 6 Gy, single dose | ~800 | 33 |
| This compound + Radiation | 50 mg/kg this compound (i.p.), twice a week + 6 Gy Radiation | ~300 | 75 |
Note: Tumor volume data is estimated from the graphical representation in Kim et al., Frontiers in Oncology, 2020.[1]
Experimental Protocols
This section provides detailed protocols for establishing a breast cancer xenograft model and administering this compound for efficacy studies.
Cell Culture and Preparation
-
Cell Line: BT549 (human triple-negative breast cancer cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Cell Harvesting:
-
Grow BT549 cells to 80-90% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and neutralize with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free media or PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Xenograft Model Establishment
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
Cell Preparation for Injection:
-
Resuspend the harvested BT549 cells in a 1:1 mixture of serum-free medium/PBS and Matrigel®.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL. A typical injection consists of 1 x 10⁶ to 5 x 10⁶ cells.
-
-
Subcutaneous Injection Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and insert a 25-27 gauge needle subcutaneously.
-
Slowly inject the 100-200 µL of the cell-Matrigel suspension.
-
Withdraw the needle slowly to prevent leakage.
-
This compound Formulation and Administration
-
This compound Preparation:
-
For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as a solution containing DMSO, PEG300, Tween 80, and saline. A specific formulation involves dissolving this compound in DMSO and then diluting it with PEG300, Tween 80, and finally ddH₂O.
-
-
Administration Protocol:
-
Dosage: 50 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Twice a week.
-
Tumor Monitoring and Data Collection
-
Tumor Measurement:
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight: Monitor and record the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
Combination Therapy with Radiation
-
Irradiation Protocol:
-
When tumors reach a specific size (e.g., 100-200 mm³), mice can be treated with a single dose of radiation.
-
A typical radiation dose used in combination with this compound is 6 Gy.[3]
-
Irradiation should be localized to the tumor area.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study of this compound in a mouse xenograft model.
Caption: A typical workflow for evaluating this compound efficacy in a mouse xenograft model, from cell culture to data analysis.
References
- 1. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Identification of a Novel Antitumor Small-Molecule Known as this compound via Activation of PP2A in Breast Cancer | TheWell Bioscience [thewellbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MKI-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting in vivo studies using MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This compound exerts its antitumor effects by inhibiting MASTL, which in turn activates Protein Phosphatase 2A (PP2A), leading to the destabilization and degradation of the oncoprotein c-Myc.[1][2] This document outlines the mechanism of action, detailed experimental protocols for in vivo efficacy studies, and data presentation guidelines to support preclinical research in oncology.
Mechanism of Action: The MASTL-PP2A-c-Myc Signaling Axis
This compound is a potent inhibitor of MASTL kinase.[1][2] In many cancers, MASTL is overexpressed and contributes to oncogenesis by phosphorylating and inactivating the tumor suppressor PP2A. By inhibiting MASTL, this compound restores PP2A activity. Activated PP2A then dephosphorylates key substrates, including c-Myc at serine 62, which marks it for proteasomal degradation.[1][2] The reduction in c-Myc levels leads to decreased cell proliferation and tumor growth.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize key quantitative parameters from a representative preclinical study evaluating the efficacy of this compound in a breast cancer xenograft model.
Table 1: In Vivo Study Parameters
| Parameter | Details |
| Drug | This compound |
| Animal Model | Five-week-old female BALB/c nude mice |
| Cancer Cell Line | BT549 (Triple-Negative Breast Cancer) |
| Tumor Implantation | Subcutaneous injection of BT549 cells |
| Treatment Group Size | Not specified in the primary publication |
| Dosing Regimen | 50 mg/kg, administered intraperitoneally (i.p.) |
| Dosing Frequency | Twice per week |
| Vehicle | 10% DMSO, 1% Tween 20, and 89% saline |
| Treatment Duration | Mice were sacrificed 31 days after tumor cell seeding |
| Primary Endpoint | Tumor volume |
| Secondary Endpoint | Body weight (as a measure of toxicity) |
Table 2: Summary of In Vivo Efficacy and Safety
| Outcome | Control Group | This compound Treatment Group | This compound + Radiation (6 Gy) |
| Tumor Growth | Uninhibited | Reduced tumor growth compared to control[2] | Enhanced radiosensitivity and further reduced tumor growth[2] |
| Body Weight | Stable | No notable changes in body weight[2] | No notable changes in body weight[2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Quantities: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg). For a 25g mouse receiving a 50 mg/kg dose, the required amount of this compound is 1.25 mg.
-
Prepare Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution.
-
Formulate Dosing Solution:
-
For a final concentration in a vehicle of 10% DMSO, 1% Tween 20, and 89% saline, prepare the solution as follows for 1 mL:
-
Add 100 µL of the this compound DMSO stock solution to a sterile microcentrifuge tube.
-
Add 10 µL of Tween 80 and mix thoroughly.
-
Add 890 µL of sterile saline to the mixture.
-
-
Vortex until the solution is clear and homogenous.
-
-
Final Checks:
-
Ensure the solution is at room temperature before injection.
-
The mixed solution should be used immediately for optimal results.
-
A vehicle-only control solution (10% DMSO, 1% Tween 20, and 89% saline) must be prepared for the control group.
-
BT549 Xenograft Mouse Model Protocol
Materials:
-
BT549 breast cancer cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take-rate)
-
5-week-old female BALB/c nude mice
-
Syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture BT549 cells according to standard protocols. Harvest cells when they reach 70-80% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = 0.5 x L x W².
-
-
Randomization and Treatment:
-
When tumors reach a volume of approximately 50-100 mm³, randomize the mice into control and treatment groups.
-
Begin the dosing regimen as described in Protocol 1.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Study Endpoint:
-
At the end of the study (e.g., 31 days post-implantation), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound dosing solution or vehicle
-
Syringe (1 mL) with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of MKI-1 Treated Cells
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MKI-1 Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MASTL kinase inhibitor, MKI-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a focus on optimizing this compound concentration to minimize cytotoxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, with an IC50 of 9.9 μM in kinase assays.[1][2] Its primary mechanism of action involves the inhibition of MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[3][4][5] Activated PP2A dephosphorylates and subsequently destabilizes the oncoprotein c-Myc, leading to decreased c-Myc protein levels.[3][4] This cascade of events results in anti-tumor and radiosensitizer activities, as demonstrated in breast cancer models.[3][4][5]
Q2: I'm observing high levels of cell death in my experiments with this compound, even at what I believe are low concentrations. What could be the cause?
Several factors can contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: While this compound is designed to be a specific MASTL inhibitor, cross-reactivity with other kinases can occur, especially at higher concentrations.[6] These off-target effects can lead to unintended cytotoxicity.
-
Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the culture medium can influence the cytotoxic response to this compound.[6]
-
Compound Quality: The purity and stability of the this compound compound can impact its activity. Ensure you are using a high-quality, validated compound and follow the recommended storage and handling procedures.[6]
Q3: How can I differentiate between the intended anti-proliferative effects and unintended cytotoxicity of this compound?
This is a critical aspect of optimizing your experiments. Here are some strategies:
-
Dose-Response Analysis: A steep dose-response curve may indicate a narrow therapeutic window, where the concentration that inhibits proliferation is very close to the concentration that causes widespread cell death.
-
Time-Course Experiments: Analyze cell viability at multiple time points. On-target anti-proliferative effects may take longer to manifest, while acute cytotoxicity might be indicative of off-target effects.
-
Western Blot Analysis: Confirm the on-target effects of this compound by assessing the phosphorylation status of its downstream targets. A decrease in phospho-ENSA (a direct substrate of MASTL) and c-Myc protein levels would confirm that this compound is engaging its intended target.[2][4]
-
Control Cell Lines: Compare the effects of this compound on your cancer cell line of interest with its effects on a non-transformed or "normal" cell line. This compound has been reported to have weaker effects on the viability of normal breast cells.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[7] |
| Inappropriate dosage. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | Identification of a therapeutic window with minimal toxicity. | |
| Compound solubility issues. | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent results.[7] |
| Inhibitor instability. | 1. Check the stability of your this compound stock solution and working dilutions. 2. Prepare fresh dilutions for each experiment. | Ensures that the observed effects are due to the inhibitor and not its degradation products. | |
| Cell line-specific effects. | Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[7] |
Experimental Protocols
1. Dose-Response Curve for this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Western Blot Analysis of this compound Target Engagement
Objective: To confirm that this compound is inhibiting its intended target, MASTL, by assessing the phosphorylation of its downstream substrate, ENSA, and the stability of c-Myc.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ENSA, total ENSA, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits MASTL, leading to PP2A activation and subsequent c-Myc degradation.
Caption: Workflow for optimizing this compound concentration to reduce cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
MKI-1 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing MKI-1, a potent MASTL kinase inhibitor, in cell culture experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation in aqueous cell culture media, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] Its primary mechanism of action involves the inhibition of MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A). This activation, in turn, decreases the stability of the oncoprotein c-Myc, ultimately exerting antitumor and radiosensitizer activities.[1][2]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is considered insoluble in water.[1][2][4] Its kinetic solubility in a 5% DMSO/H₂O solution has been determined to be 203.3 ± 0.9 μM.[1] A summary of its solubility in various solvents is provided in the table below.
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a common starting concentration range for in vitro experiments with breast cancer cell lines is 5-20 μM.[3] However, the optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 302.33 g/mol | |
| IC50 (Kinase Assay) | 9.9 μM | [2][3] |
| Solubility in DMSO | 60 mg/mL (198.45 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[2][4] |
| Solubility in Ethanol | 4 mg/mL | [4] |
| Solubility in Water | Insoluble | [2][4] |
| Kinetic Solubility | 203.3 ± 0.9 μM | In a 5% DMSO/H₂O solution, measured by nephelometry.[1] |
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media in a question-and-answer format.
Q: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening and how can I prevent it?
A: This is a frequent issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous environment where its solubility is much lower.
Potential Causes and Solutions:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your culture medium is likely above its solubility limit.
-
Solution: Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a solubilizing agent, though this may require additional validation.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to the full volume of media can create localized high concentrations, leading to precipitation.
-
Solution: Employ a stepwise dilution method. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Always add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion.[7]
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
-
Q: My this compound solution in media looks fine initially, but I observe a precipitate after a few hours or days in the incubator. What could be the cause?
A: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of cell culture medium over time.
Potential Causes and Solutions:
-
Instability in Media: this compound may not be stable in the culture medium over extended periods.
-
Solution: Prepare fresh working solutions of this compound for each experiment and add them to the cells immediately. Avoid storing this compound in aqueous solutions.
-
-
Interaction with Media Components: this compound may interact with components in the media, such as salts, amino acids, or proteins in serum, forming insoluble complexes.
-
Solution: If possible, test the solubility of this compound in different basal media formulations. The presence of serum can sometimes help to solubilize hydrophobic compounds, but this is not always the case.
-
-
Changes in Media pH: The pH of the culture medium can shift during incubation due to cellular metabolism, which can affect the solubility of this compound.
-
Solution: Ensure your incubator's CO₂ levels are stable and that your culture medium is adequately buffered.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound solid (Molecular Weight: 302.33 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Preparation: Allow the this compound solid and DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of this compound.
-
Dissolving: Add the calculated volume of DMSO to the tube containing the this compound solid. For 3.02 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[3][7]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration.
Procedure:
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, to prepare a final concentration of 10 µM, you can first make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock in 198 µL of medium to get 100 µM).
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex cell culture medium containing serum.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium. For example, if your final this compound concentration is 10 µM prepared from a 10 mM stock, the final DMSO concentration will be 0.1%. Your vehicle control should therefore contain 0.1% DMSO.
Visualizations
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent MKI-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with MKI-1, a novel small-molecule inhibitor of MASTL.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] By inhibiting MASTL, this compound leads to the activation of Protein Phosphatase 2A (PP2A).[1][2][4] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]
Q2: What are the expected effects of this compound in cancer cell lines?
This compound has been shown to exert antitumor and radiosensitizer activities in breast cancer models, both in vitro and in vivo.[2][4] It inhibits various oncogenic properties of breast cancer cells, including cell viability and colony formation.[4] A key mechanism is the reduction of c-Myc protein levels through the activation of PP2A.[2][4]
Q3: In which cell lines has this compound been tested?
This compound has been shown to be active in breast cancer cell lines such as MCF7, T47D, and BT549.[3][4] However, it exhibited weaker effects on the viability of normal breast cells like MCF10A.[4]
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed, Even at Low Concentrations
Possible Causes:
-
High Cell Line Sensitivity: Certain cell lines that are highly dependent on the MASTL signaling pathway may be particularly sensitive to this compound and undergo apoptosis even at low concentrations.[1]
-
Off-Target Effects: At higher concentrations, this compound may exhibit cross-reactivity with other kinases, leading to unintended cytotoxicity.[1]
-
Suboptimal Experimental Conditions: Factors such as cell density, incubation time, and serum concentration can influence the cytotoxic response.[1]
-
Compound Quality: The purity and stability of the this compound compound are critical for its activity.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Study: Determine the optimal IC50 value for your specific cell line to identify the appropriate concentration range.
-
Consider a Kinase Selectivity Profile: This can help identify potential off-target interactions that may be contributing to cytotoxicity.[1]
-
Standardize Experimental Conditions: Ensure consistency in cell seeding density, incubation times, and media composition.[1]
-
Verify Compound Integrity: Use a high-quality, validated this compound compound and adhere to recommended storage and handling procedures to prevent degradation.[1]
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Variations in Cell Density: Inconsistent cell numbers at the time of treatment can lead to variable results.[1]
-
Inconsistent Incubation Times: Precise timing of incubation steps is crucial for reproducibility.[1]
-
Degradation of this compound: Repeated freeze-thaw cycles can compromise the stability and activity of the compound.[1]
Troubleshooting Steps:
-
Standardize Cell Seeding Protocol: Implement a strict protocol to ensure uniform cell numbers at the start of each experiment.[1]
-
Use a Precise Timer: Accurately time all incubation steps.[1]
-
Aliquot this compound: Store this compound in single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Issue 3: No Observable Effect, Even at High Concentrations
Possible Causes:
-
Cell Line Resistance: The cell line may not express MASTL or express it at very low levels, making it resistant to this compound.[1]
-
Inactive Compound: The this compound compound may have degraded or be of poor quality.[1]
Troubleshooting Steps:
-
Verify MASTL Expression: Confirm the expression of MASTL in your cell line using techniques like western blotting.[1]
-
Use a Positive Control: Test the activity of your this compound stock on a known sensitive cell line to ensure it is active.[1]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF7 | Breast Cancer | ~10 |
| BT549 | Breast Cancer | ~10 |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This data should be used as a general guideline.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability in response to a compound like this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.[1]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.[1]
Visualizations
Caption: this compound signaling pathway leading to antitumor effects.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MKI-1 IC50 Determination in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the IC50 of MKI-1, a MASTL kinase inhibitor, in a new cell line.
This compound Signaling Pathway and Experimental Workflow
This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] Inhibition of MASTL leads to the activation of Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and destabilizes the oncoprotein c-Myc, resulting in anti-tumor effects.[1][3]
Caption: this compound inhibits MASTL, leading to PP2A activation, c-Myc degradation, and reduced cell proliferation.
The general workflow for determining the IC50 of this compound in a new cell line involves optimizing assay conditions, performing a dose-response experiment, and analyzing the data to calculate the IC50 value.
Caption: A generalized workflow for determining the IC50 of this compound in a new cell line.
Troubleshooting Guide
This guide addresses common issues encountered during this compound IC50 determination experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in outer wells of the plate. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. | 1. Ensure a homogenous single-cell suspension before and during seeding. 2. Avoid using the outermost wells of the 96-well plate; fill them with sterile PBS or media instead. 3. Use calibrated pipettes and proper pipetting techniques. Consider using a multichannel pipette for consistency. |
| Inconsistent IC50 values across experiments | 1. Cell health and passage number: Cells at high passage numbers or in poor health may respond differently. 2. Variations in cell density: The IC50 value can be dependent on cell density at the time of treatment.[4] 3. This compound degradation: Improper storage and handling of the this compound stock solution. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. 2. Optimize and standardize the cell seeding density for your new cell line. 3. Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[5] |
| No significant cell death observed, even at high this compound concentrations | 1. Cell line resistance: The new cell line may have intrinsic resistance mechanisms to MASTL inhibition. 2. Low MASTL expression: The cell line may not express sufficient levels of MASTL. 3. This compound solubility issues: The compound may precipitate in the cell culture medium. | 1. Investigate potential resistance mechanisms, such as alterations in the MASTL-PP2A-c-Myc pathway. Some cancers exhibit resistance to platinum-based therapies through MAST1 expression.[4] 2. Verify MASTL expression in your cell line via Western blot or qPCR. 3. Ensure the final DMSO concentration is low (typically <0.5%) and that this compound remains soluble in the final assay medium.[2] |
| High cytotoxicity observed in non-cancerous/control cell lines | 1. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to unintended toxicity.[6] 2. Dependence of the "normal" cell line on the MASTL pathway: Some non-transformed cells may still rely on MASTL for proliferation. | 1. Perform a kinase selectivity profile to identify potential off-target interactions.[6] Consider testing a more selective MASTL inhibitor if available. 2. Compare the IC50 value in the cancer cell line to that in the normal cell line to determine the therapeutic index. Validate the expression level of MASTL in your control cell line.[6] |
| Cell viability is >100% at low this compound concentrations | 1. Hormesis: A biphasic dose-response where low doses of a substance are stimulatory. 2. Assay artifact: The assay itself may be influenced by the compound or solvent at low concentrations. | 1. This can be a real biological effect. Report the full dose-response curve. 2. Ensure that the solvent control (e.g., DMSO) is at the same concentration as in the treated wells and does not affect cell growth. Consider using an alternative viability assay. |
Frequently Asked Questions (FAQs)
Q1: What is the in vitro IC50 of this compound against its target, MASTL kinase?
The reported in vitro IC50 of this compound against MASTL kinase is approximately 9.9 μM.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell line?
Based on studies with breast cancer cell lines, a starting range of 5-20 μM is often used.[5] However, for a new cell line, it is highly recommended to perform a broad dose-response experiment, for example, from 0.1 μM to 100 μM, to determine the IC50.[6]
Q3: How long should I incubate my cells with this compound?
Incubation times can vary depending on the cell type and the experimental endpoint. For initial cytotoxicity and viability assays, a 24 to 72-hour incubation period is common.[6] For mechanistic studies, such as analyzing changes in protein phosphorylation, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.[6] A time-course experiment is recommended to determine the optimal incubation time.
Q4: What are some suitable cell viability assays for determining the this compound IC50?
Commonly used assays include:
-
MTT/XTT/WST-8: These are colorimetric assays that measure metabolic activity.
-
CellTiter-Glo® (CTG): A luminescence-based assay that quantifies ATP levels, which is a good indicator of cell viability.
-
Resazurin (AlamarBlue®): A fluorometric assay that also measures metabolic activity.[3]
-
Crystal Violet Assay: A simple colorimetric assay that stains total protein and is a measure of cell number.
The choice of assay can influence the final IC50 value, so consistency is key.
Q5: My dose-response curve is not sigmoidal. What should I do?
If your data does not fit a standard sigmoidal curve, consider the following:
-
Re-evaluate your concentration range: You may need to test a wider range of concentrations to capture the full curve.
-
Check for compound solubility issues: Precipitation at higher concentrations can lead to a plateau in the response.
-
Consider alternative curve-fitting models: Your data may be better described by a different model.
-
Investigate potential complex biological responses: The inhibitor may have cytostatic (inhibiting growth) rather than cytotoxic (killing cells) effects at certain concentrations.
Q6: How can I confirm that this compound is inhibiting the MASTL pathway in my new cell line?
Beyond cell viability, you can perform mechanistic assays to confirm on-target activity:
-
Western Blot: Measure the phosphorylation of downstream targets of MASTL, such as ENSA.[1] You can also assess the protein levels of c-Myc, which are expected to decrease upon this compound treatment.[1]
-
PP2A Activity Assay: Directly measure the activity of PP2A, which should increase following this compound treatment.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol provides a general method for determining the IC50 of this compound using an MTT assay.
Materials:
-
Your new adherent cell line
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: PP2A Activity Assay
This protocol describes a method to measure PP2A activity in cell lysates following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0, with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit (PP2Ac) antibody
-
Protein A/G agarose (B213101) beads
-
PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green phosphate (B84403) detection solution
-
96-well plate for assay
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the chosen duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation of PP2A:
-
Incubate a standardized amount of protein lysate with the anti-PP2Ac antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-PP2A complex.
-
Wash the beads several times with assay buffer to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in assay buffer containing the PP2A-specific phosphopeptide substrate.
-
Incubate at 30°C for 15-30 minutes.
-
Pellet the beads by centrifugation and transfer the supernatant to a new 96-well plate.
-
Add Malachite Green phosphate detection solution and incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of free phosphate.
-
Calculate the amount of phosphate released in each sample.
-
Normalize the PP2A activity to the amount of immunoprecipitated PP2Ac (can be determined by Western blot of the beads).
-
Compare the PP2A activity in this compound treated cells to the vehicle-treated control.
-
Protocol 3: c-Myc Protein Stability Assay (Cycloheximide Chase)
This protocol allows for the determination of c-Myc protein half-life.
Materials:
-
Cells treated with this compound or vehicle control
-
Cycloheximide (B1669411) (CHX) stock solution (protein synthesis inhibitor)
-
Lysis buffer for Western blot
-
Antibodies: anti-c-Myc, anti-β-actin (or other loading control)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for a predetermined time to induce changes in c-Myc stability (e.g., 6-12 hours).
-
Add cycloheximide (e.g., 50-100 µg/mL) to the culture medium to block new protein synthesis.
-
-
Time-Course Collection:
-
Harvest cells at different time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Lyse the cells at each time point for Western blot analysis.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against c-Myc and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc and the loading control at each time point.
-
Normalize the c-Myc signal to the loading control.
-
Plot the normalized c-Myc protein level (as a percentage of the level at time 0) against time.
-
Determine the half-life of c-Myc by fitting the data to a one-phase decay curve.
-
Compare the half-life of c-Myc in this compound treated cells versus control cells. A shorter half-life is expected with this compound treatment.[8]
-
Quantitative Data Summary
The following table summarizes known IC50 values for this compound and provides a general reference for expected ranges in different cancer types. Note that these values can vary significantly based on the cell line and assay conditions.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| This compound | MASTL Kinase | - | - | 9.9 | In vitro kinase assay[1][2] |
| This compound | Cell Viability | MCF7 | Breast Cancer | ~10-20 | Cell-based assay[1] |
| This compound | Cell Viability | BT549 | Breast Cancer | ~10-20 | Cell-based assay[1] |
| General Kinase Inhibitors | Various | Various | Lung Cancer | Variable | Cell-based assays |
| General Kinase Inhibitors | Various | Various | Colon Cancer | Variable | Cell-based assays |
| General Kinase Inhibitors | Various | Various | Prostate Cancer | Variable | Cell-based assays |
Data for this compound in lung, colon, and prostate cancer cell lines is not widely available in the public domain. Researchers should determine these values empirically.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. MAST1 Drives Cisplatin Resistance in Human Cancers by Rewiring cRaf-Independent MEK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of c-Myc protein stability by proteasome activator REGγ - PMC [pmc.ncbi.nlm.nih.gov]
MKI-1 stability and storage conditions
This technical support center provides guidance on the stability and storage of the multikinase inhibitor MKI-1. Please note that these are general recommendations, and specific experimental conditions may require further optimization.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: For long-term storage, this compound powder should be stored at -20°C, desiccated, and protected from light. For short-term storage (up to a few weeks), storage at 4°C is acceptable if the compound is kept dry and dark.
Q2: How should I prepare and store this compound stock solutions?
A: It is recommended to prepare concentrated stock solutions of this compound in a suitable solvent such as DMSO. These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Once an aliquot is thawed, it should be used promptly and any remainder discarded.
Q3: Is this compound sensitive to light?
A: Yes, like many complex organic molecules, this compound can be photosensitive. It is advisable to store both the solid compound and its solutions in amber vials or tubes wrapped in foil to protect them from light exposure.
Q4: What is the stability of this compound in aqueous solutions?
A: this compound is susceptible to hydrolysis in aqueous media. It is not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Q1: I observed a color change in the this compound powder. What should I do?
A: A change in color can indicate degradation or oxidation. This may be caused by improper storage conditions, such as exposure to moisture, light, or elevated temperatures. It is recommended to discard the product and use a fresh vial. To prevent this, always store the compound under the recommended conditions (-20°C, desiccated, and protected from light).
Q2: My this compound solution appears cloudy or has visible precipitates. What is the cause?
A: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature Effects: The compound may be precipitating out of solution upon cooling. Gently warming the solution may help redissolve the compound.
-
Degradation: The precipitate could be a degradation product.
If warming does not resolve the issue, it is best to prepare a fresh solution.
Q3: I am not observing the expected biological activity in my assay. Could it be an issue with this compound stability?
A: A loss of biological activity can be a sign of compound degradation. This can result from:
-
Improper Storage: Storing stock solutions at 4°C or room temperature for extended periods can lead to a loss of potency.
-
Repeated Freeze-Thaw Cycles: This can degrade the compound. Always aliquot stock solutions into single-use volumes.
-
Instability in Assay Media: this compound may not be stable in your specific assay buffer over the duration of the experiment. Consider performing a time-course experiment to assess its stability under your assay conditions.
Caption: Troubleshooting flowchart for common this compound issues.
This compound Stability Data
The following table summarizes the stability of this compound under various storage conditions. Purity was assessed by HPLC.
| Storage Condition | Solvent | Duration | Purity (%) |
| Solid | N/A | 12 months | >99% |
| -20°C, desiccated, dark | N/A | 12 months | >99% |
| 4°C, desiccated, dark | N/A | 3 months | 98.5% |
| 25°C, ambient light | N/A | 1 week | 91.2% |
| Solution | |||
| -80°C | DMSO | 6 months | >99% |
| -20°C | DMSO | 1 month | 99.1% |
| 4°C | DMSO | 1 week | 95.8% |
| 25°C | Aqueous Buffer (pH 7.4) | 24 hours | 88.4% |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in DMSO to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with an appropriate mobile phase to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standard solution.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Caption: Workflow for determining the shelf-life of this compound.
Technical Support Center: Minimizing MKI-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize and identify the off-target effects of MKI-1, a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small-molecule inhibitor of MASTL kinase with an IC50 of 9.9 μM in in-vitro kinase assays.[1][2] Its primary on-target mechanism involves the inhibition of MASTL, which in turn activates Protein Phosphatase 2A (PP2A).[3][4][5] This activation of PP2A leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, resulting in antitumor and radiosensitizing effects in cancer models.[1][2][3][6]
Q2: Why am I observing high levels of cytotoxicity with this compound, even at low concentrations?
A2: Several factors can contribute to excessive cytotoxicity:
-
High Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to this compound.[4] Cells highly dependent on the MASTL signaling pathway for survival may undergo apoptosis even at low concentrations.
-
Off-Target Effects: At higher concentrations, this compound can exhibit cross-reactivity with other kinases, a common challenge with ATP-competitive inhibitors.[4][7][8] These off-target interactions can induce unintended cytotoxic effects.[9]
-
Experimental Conditions: Variables such as cell density, duration of inhibitor exposure, and media components (e.g., serum concentration) can significantly influence the cytotoxic response.[4]
-
Compound Quality: The purity, solubility, and stability of the this compound compound are critical.[1][4] Ensure you are using a high-quality, validated compound and following recommended storage and handling procedures.
Q3: How can I determine if my experimental results are due to on-target MASTL inhibition or off-target effects?
A3: A multi-faceted approach is essential to validate the specificity of this compound's effects:
-
Genetic Knockdown: Use genetic tools like siRNA or CRISPR/Cas9 to specifically reduce or eliminate MASTL expression.[8] If the phenotype observed with this compound treatment matches the phenotype of MASTL knockdown, it strongly supports an on-target mechanism.
-
Use Structurally Different Inhibitors: Confirm key findings using a second, structurally unrelated inhibitor that also targets MASTL.[7][8] A consistent phenotype across different inhibitors points to an on-target effect.
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of MASTL. This should reverse the on-target effects of this compound but will not affect the off-target-driven phenotypes.[9]
-
Kinome Profiling: Perform an unbiased screen of this compound against a large panel of kinases to identify potential off-target interactions and determine its selectivity profile.[7][9]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound is highly dependent on the cell line and the specific biological question. Based on published data, concentrations between 5-20 μM are often used to inhibit MASTL activity in breast cancer cells.[2] However, it is crucial to perform a dose-response analysis for your specific cell line to determine the optimal concentration that balances on-target efficacy with minimal off-target effects and cytotoxicity.[8][9]
| Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Reference |
| MCF7, T47D | 5-20 μM | 24 h | Inhibited phosphorylation of ENSA (a MASTL substrate). | [2] |
| MCF7 | 20 μM | 16 h | Reduced c-Myc stability through PP2A activation. | [2] |
| MCF7, BT549 | ~10-100 μM | 72 h | Reduced cell viability. Weaker effect on normal MCF10A cells. | [2][3] |
Q5: My results with this compound are inconsistent between experiments. What are the common causes?
A5: Inconsistent results can often be traced to several sources of experimental variability:
-
Compound Degradation: Ensure this compound is stored correctly (e.g., -20°C for one month, -80°C for six months) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][4]
-
Cell Culture Variables: Inconsistencies in cell density at the time of treatment or variations in incubation times can lead to different outcomes. Standardize your cell seeding and treatment protocols.[4]
-
Reagent Preparation: If using a vehicle like DMSO, ensure it is fresh and that the final concentration in the media is consistent and non-toxic across all wells.[1][9]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed, even at concentrations expected to be effective. | 1. Cell line is highly sensitive to MASTL inhibition. 2. Off-target effects on kinases essential for cell survival.[8] 3. Compound solubility issues leading to precipitation and non-specific effects.[9] | 1. Perform a dose-response curve to determine the IC50 and select the lowest effective concentration.[4] 2. Validate the phenotype with MASTL siRNA/CRISPR to confirm it's an on-target effect.[8] 3. Check the solubility of this compound in your culture media and always include a vehicle control.[9] |
| The observed phenotype does not match the published effects of MASTL inhibition. | 1. The inhibitor is causing significant off-target effects that dominate the phenotype.[7] 2. The specific cell line has unique signaling network properties or compensatory pathway activation.[9] | 1. Use a structurally unrelated MASTL inhibitor to see if the phenotype is reproduced.[7] 2. Perform kinome profiling to identify unintended targets.[9] 3. Use Western blotting to check for activation of known compensatory or stress-response pathways.[9] |
| No observable effect, even at high this compound concentrations. | 1. The cell line may be resistant to this compound (e.g., low or no MASTL expression).[4] 2. The this compound compound may have degraded or is inactive. | 1. Verify MASTL protein expression in your cell line via Western Blot. 2. Test the activity of your this compound stock on a known sensitive cell line as a positive control.[4] 3. Purchase a new, validated batch of the inhibitor. |
| Inconsistent results across experimental replicates. | 1. Variations in cell density at the time of treatment.[4] 2. Inconsistent incubation times.[4] 3. Degradation of the this compound compound due to improper storage or handling.[4] | 1. Standardize your cell seeding protocol to ensure consistent cell numbers. 2. Use a precise timer for all incubation steps. 3. Aliquot this compound stock upon receipt to avoid repeated freeze-thaw cycles. |
Section 3: Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Cell Viability Assay
Objective: To determine the IC50 value of this compound in a specific cell line and identify the appropriate concentration range for subsequent experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[4] Gently shake the plate for 15 minutes.
-
Data Analysis: Measure the absorbance at 570 nm.[4] Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Validating On-Target Effects using siRNA-Mediated Knockdown
Objective: To confirm that the phenotype observed with this compound is a direct result of MASTL inhibition.
Methodology:
-
Transfection: Seed cells and transfect them with either a validated siRNA targeting MASTL or a non-targeting scramble siRNA control using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Phenotypic Assay: Perform the same assay used to characterize the this compound effect (e.g., cell cycle analysis, migration assay, or analysis of a specific cellular marker).
-
Protein Lysate Collection: In a parallel experiment, harvest cell lysates from the siRNA-treated groups to confirm MASTL knockdown via Western Blot.
-
Data Analysis: Compare the results from the MASTL-knockdown cells to those from the scramble control and the this compound treated cells. A similar phenotype between MASTL-knockdown and this compound treatment supports an on-target effect.
Protocol 3: Western Blot for Downstream Target Modulation
Objective: To assess this compound engagement with the MASTL pathway by measuring changes in downstream protein phosphorylation and abundance.
Methodology:
-
Treatment and Lysis: Treat cells with this compound at the desired concentration and time. Include vehicle and untreated controls. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total c-Myc, phospho-c-Myc (Ser62), and MASTL.[3] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[3]
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system. Quantify band intensities to determine the relative changes in protein levels. A decrease in c-Myc levels upon this compound treatment would indicate on-target activity.[3]
Section 4: Visualizations
Caption: this compound inhibits MASTL, activating PP2A to destabilize c-Myc.
Caption: Workflow to validate if an observed this compound effect is on-target.
Caption: A logical guide for troubleshooting high cytotoxicity in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASTL inhibitor(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
MKI-1 Dose-Response Curve Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting dose-response curve analysis for MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of MASTL kinase.[1][2] Its mechanism of action involves the activation of Protein Phosphatase 2A (PP2A), which subsequently leads to a decrease in the stability and protein levels of the oncoprotein c-Myc.[1][3][4] By inhibiting MASTL, this compound can exert antitumor and radiosensitizer activities.[1][3][4]
Q2: What is the recommended concentration range and treatment duration for this compound in cell-based assays?
The optimal concentration and duration can vary depending on the cell line and the specific assay. However, based on published studies, a concentration range of 5-20 µM is effective for inhibiting MASTL activity in breast cancer cells.[5] For assessing effects on cell viability and oncogenic properties, concentrations up to 100 µM with treatment durations of up to 72 hours have been used.[4][5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in breast cancer cell lines such as MCF7, T47D, and BT549.[1][4] For comparative studies, the non-tumorigenic breast epithelial cell line MCF10A has been used as a control, showing weaker effects on viability compared to cancer cell lines.[1][4]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[5] When preparing working solutions, ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response curve analysis.
Problem 1: Flat Dose-Response Curve (No observable effect)
Possible Causes:
-
Compound Insolubility: this compound may have precipitated out of the assay medium.
-
Inactive Compound: The this compound stock may have degraded.
-
Resistant Cell Line: The chosen cell line may not be sensitive to this compound.
-
Incorrect Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate.
Solutions:
-
Verify Solubility: Prepare fresh dilutions of this compound in pre-warmed medium and visually inspect for any precipitation under a microscope. Ensure the final DMSO concentration is not causing solubility issues.
-
Confirm Compound Activity: Test the this compound on a known sensitive cell line, such as MCF7, to confirm its activity.
-
Cell Line Sensitivity: Ensure your target cell line expresses MASTL. You may need to screen a panel of cell lines to find a suitable model.
-
Optimize Assay Parameters: Perform a time-course experiment to determine the optimal treatment duration. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6]
Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves
Possible Causes:
-
Pipetting Errors: Inaccurate serial dilutions or inconsistent dispensing of reagents.
-
Cell Plating Inconsistency: Uneven cell distribution in the microplate wells.
-
Cell Health Variability: Using cells of high passage number or those that are not in a healthy, logarithmic growth phase.
-
Contamination: Mycoplasma or other microbial contamination can affect cell response.
Solutions:
-
Improve Pipetting Technique: Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.[7]
-
Ensure Homogeneous Cell Seeding: Create a single-cell suspension before plating and mix the cell suspension between plating wells to ensure even distribution.
-
Standardize Cell Culture Practices: Use cells with a low passage number and ensure they are healthy and actively dividing at the time of the experiment.
-
Test for Contamination: Regularly test cell cultures for mycoplasma and other contaminants.
Problem 3: Unusually Steep or Shallow Dose-Response Curve
Possible Causes:
-
Incorrect Data Normalization: Improperly defined minimum and maximum response values.
-
Off-Target Effects: At high concentrations, this compound might have off-target effects leading to a steep curve.
-
Compound Instability: The compound may be degrading over the course of the experiment, leading to a shallow curve.
Solutions:
-
Proper Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls (if available) to accurately define the 0% and 100% response levels.
-
Narrow the Concentration Range: Focus on a narrower range of concentrations around the expected IC50 to better define the sigmoidal curve.
-
Assess Compound Stability: Prepare fresh this compound solutions for each experiment to minimize the impact of potential degradation.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is adapted from studies investigating the effect of this compound on breast cancer cell viability.[1][4]
-
Cell Seeding: Seed cells (e.g., MCF7, T47D, BT549) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (Kinase Assay) | 9.9 µM | - | [2] |
| Effective Concentration (Inhibition of ENSA phosphorylation) | 15 µM | MCF7, T47D | [1][3] |
| Effective Concentration (Cell Viability Assay) | Serial dilutions from 100 µM | MCF7, BT549 | [1][4] |
| Treatment Duration (Inhibition of ENSA phosphorylation) | 20 hours | MCF7, T47D | [1][3] |
| Treatment Duration (Cell Viability Assay) | 72 hours | MCF7, BT549 | [1][4] |
Visualizations
This compound Signaling Pathway```dot
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Troubleshooting Logic for a Flat Dose-Response Curve
Caption: A logical approach to troubleshooting a flat dose-response curve for this compound.
References
- 1. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Selecting appropriate controls for MKI-1 experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of MASTL kinase.[1] The mechanism of action involves the direct inhibition of MASTL's kinase activity. This leads to the activation of Protein Phosphatase 2A (PP2A), which subsequently dephosphorylates and destabilizes the oncoprotein c-Myc, resulting in antitumor and radiosensitizing effects in cancer cells.[1][2]
Q2: What is the recommended vehicle control for in vitro experiments with this compound?
A2: The recommended vehicle control for in vitro studies with this compound is Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to maintain a consistent final concentration of DMSO across all treatment groups, including the vehicle-only control, to eliminate any potential solvent-induced effects. The final DMSO concentration in cell culture media should typically not exceed 0.1% to avoid cytotoxicity.[5]
Q3: What are the appropriate positive and negative controls for an this compound experiment?
A3: Selecting the right controls is critical for interpreting your results accurately.
-
Positive Controls for MASTL Inhibition: To confirm that the experimental system is responsive to MASTL inhibition, other known MASTL inhibitors such as AT13148 or GKI-1 can be used.[1] Alternatively, siRNA-mediated knockdown of MASTL can serve as a genetic positive control to validate the phenotypic effects of inhibiting MASTL.[4]
-
Controls for PP2A Activity: Since this compound acts by activating PP2A, you can use Forskolin as a positive control for PP2A activation and Okadaic Acid (OA) as a negative control (inhibitor) in PP2A phosphatase activity assays.[1]
-
Cell Line Controls: It is advisable to include a non-cancerous or "normal" cell line alongside your cancer cell line to assess the therapeutic index and potential off-target cytotoxicity of this compound.[6]
Q4: I am observing high levels of cell death in my experiments, even at what I expect to be anti-proliferative concentrations. What could be the cause?
A4: Excessive cytotoxicity can stem from several factors:
-
High Cell Line Sensitivity: Certain cancer cell lines that are highly dependent on the MASTL/c-Myc signaling axis may be particularly sensitive to this compound and undergo apoptosis even at low concentrations.[6]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unintended cytotoxicity.[6]
-
Experimental Conditions: Cell density, duration of treatment, and components of the culture medium can all influence the cellular response to the inhibitor.[6]
To address this, it is recommended to perform a detailed dose-response curve starting from a very low concentration (e.g., 0.01 µM) to identify the optimal therapeutic window for your specific cell line.[6] A time-course experiment is also advised to determine the ideal incubation period.[6]
Q5: My results with this compound are inconsistent between experiments. What are the common causes of this variability?
A5: Inconsistent results can often be traced back to procedural variations:
-
Compound Stability: Ensure this compound is stored correctly, typically in aliquots at -20°C or -80°C, to avoid repeated freeze-thaw cycles which can degrade the compound.[6][7]
-
Cell Seeding Density: Variations in the number of cells at the time of treatment can significantly alter the outcome. Standardize your cell seeding protocol.[6]
-
Incubation Times: Use a precise timer for all incubation steps to ensure consistency.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Lines/System | Reference |
| In Vitro IC50 | 9.9 µM | Kinase Assay | [7] |
| Effective Concentration | 5-20 µM | MCF7 and T47D cells | [7] |
| Effect on c-Myc | Reduction at 20 µM | MCF7 cells (16h treatment) | [7] |
| In Vivo Dosage | 50 mg/kg (i.p.) | BT549 xenograft model | [7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Target Engagement
This protocol details the steps to assess the effect of this compound on the phosphorylation of the MASTL substrate, ENSA, and the protein levels of the downstream effector, c-Myc.
1. Cell Culture and Treatment:
- Seed breast cancer cells (e.g., MCF7 or T47D) in 6-well plates and allow them to adhere overnight.
- Prepare a stock solution of this compound in DMSO.
- Treat cells with the desired final concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (DMSO at the same final concentration) for 16-24 hours.
2. Cell Lysis:
- After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ENSA, total ENSA, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with an ECL substrate to visualize the protein bands.
Protocol 2: PP2A Activity Assay
This protocol provides a method to measure the activity of PP2A in cell lysates following this compound treatment.
1. Cell Treatment and Lysate Preparation:
- Treat cells with this compound, a vehicle control (DMSO), a positive control (Forskolin), and a negative control (Okadaic Acid) for the desired time.
- Prepare cell lysates as described in the Western Blot protocol, but use a phosphatase-assay-compatible lysis buffer.
2. Immunoprecipitation (Optional, for specific PP2A activity):
- Incubate cell lysates with an anti-PP2A antibody overnight at 4°C.
- Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-PP2A complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
3. Phosphatase Assay:
- Use a commercial serine/threonine phosphatase assay kit (e.g., a fluorescence-based assay).
- Resuspend the immunoprecipitated beads or use the total cell lysate in the provided phosphatase assay buffer.
- Add the phosphopeptide substrate to each reaction.
- Incubate at 30°C for the recommended time.
- Stop the reaction and measure the amount of free phosphate (B84403) released, typically by measuring absorbance or fluorescence according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the PP2A activity relative to the vehicle control. Compare the effects of this compound to the positive and negative controls.
Visualizations
Caption: this compound inhibits MASTL, reactivating PP2A to destabilize c-Myc.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.rupress.org [cdn.rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
MKI-1 vs. MKI-2: A Comparative Guide to Potency and Efficacy in MASTL Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable small-molecule inhibitors, MKI-1 and MKI-2, which both target the Microtubule-associated serine/threonine kinase-like (MASTL) protein, also known as Greatwall kinase. Both compounds have emerged as promising candidates in cancer therapy due to their ability to disrupt mitotic progression and induce cell death in cancer cells. This document synthesizes available experimental data to offer an objective comparison of their potency and efficacy.
Executive Summary
This compound, a first-generation MASTL inhibitor, validated MASTL as a viable therapeutic target by demonstrating anti-tumor activities in both laboratory and preclinical breast cancer models.[1] Its mechanism of action involves the activation of protein phosphatase 2A (PP2A), which subsequently leads to a reduction in the stability of the oncoprotein c-Myc.[1] While effective in principle, this compound's potency is in the micromolar range.[1]
MKI-2 represents a significant advancement as a second-generation inhibitor, displaying nanomolar potency and high selectivity for MASTL.[2] Developed through an in silico drug discovery program, MKI-2 also functions by targeting the MASTL-PP2A signaling axis, culminating in mitotic catastrophe in breast cancer cells.[2] Its enhanced potency suggests it may be a more promising candidate for further therapeutic development.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and cellular efficacy of this compound and MKI-2.
Table 1: Comparison of IC50 Values
| Inhibitor | Target | In Vitro IC50 | Cellular IC50 (Breast Cancer Cells) | Reference |
| This compound | MASTL | 9.9 µM | Efficacy in the µM range | [1][3] |
| MKI-2 | MASTL | 37.44 nM | 142.7 nM | [1][2] |
This table clearly illustrates the significantly lower concentration of MKI-2 required to inhibit MASTL activity compared to this compound.
Table 2: Comparison of Anti-Oncogenic Activities in Breast Cancer Cell Lines
| Inhibitor | Breast Cancer Cell Lines Tested | Observed Oncogenic Properties Inhibited | Reference |
| This compound | MCF7, T47D, BT549 | Proliferation, Colony Formation, Mammosphere Formation | [1] |
| MKI-2 | MCF7, BT549, MDA-MB468, 4T1 | Proliferation, Colony Formation, Mammosphere Formation, Migration, Invasion | [1] |
Both inhibitors demonstrate a broad range of anti-cancer effects, with MKI-2 showing efficacy against a wider array of oncogenic properties, including migration and invasion in the tested cell lines.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for the evaluation of these inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and MKI-2 are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound and MKI-2 on MASTL kinase activity.
Procedure:
-
Recombinant MASTL kinase is incubated with the inhibitor (this compound or MKI-2) at various concentrations.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate or a protein like ENSA) and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as immunoblotting with phospho-specific antibodies or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[1]
-
The data is then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
Cell-Based Assays
Objective: To evaluate the effects of the inhibitors on the oncogenic properties of cancer cells.
Procedures:
-
Proliferation/Viability Assay:
-
Breast cancer cell lines (e.g., MCF7, T47D, BT549) are seeded in 96-well plates.[4]
-
The cells are treated with various concentrations of this compound or MKI-2 for a specified period (e.g., 72 hours).[4]
-
Cell viability is measured using a colorimetric assay such as the WST-8 assay, which measures the activity of cellular dehydrogenases.[4]
-
-
Colony Formation Assay:
-
Cells are seeded at a low density in 6-well plates and treated with the inhibitor.
-
The cells are allowed to grow for an extended period (e.g., 1-2 weeks) until visible colonies are formed.
-
The colonies are then fixed, stained (e.g., with crystal violet), and counted to assess the long-term effect of the inhibitor on cell survival and proliferation.
-
-
Cell Migration and Invasion Assays:
-
Migration (Wound Healing Assay): A scratch is made in a confluent monolayer of cells. The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time.
-
Invasion (Transwell Assay): Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation with the inhibitor, the number of cells that have invaded through the membrane and moved to the lower chamber is quantified.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and potential toxicity of the inhibitors in a living organism.
Procedure:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human breast cancer cells (e.g., BT549).[3]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[1]
-
The treatment group receives the inhibitor (e.g., this compound administered intraperitoneally) at a specified dose and schedule.[3] The control group receives a vehicle.[1]
-
Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.[3]
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[1]
Conclusion
The available data indicates that while this compound was instrumental in establishing the therapeutic potential of MASTL inhibition, MKI-2 represents a more promising lead compound for the development of novel anti-cancer therapies.[1] Its significantly improved potency, demonstrated by nanomolar IC50 values, and its efficacy against a broader range of oncogenic properties in vitro, highlight its potential as a more effective therapeutic agent.[1][2] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and clinical utility of MKI-2.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing MKI-1 and GKI-1 as MASTL inhibitors
An Objective Comparison of MKI-1 and GKI-1 as Small-Molecule Inhibitors of MASTL Kinase for Cancer Research
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), has emerged as a significant therapeutic target in oncology.[1] As a critical regulator of mitosis, MASTL ensures the proper timing of cell division by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2][3] This action inhibits the tumor suppressor phosphatase PP2A-B55, thereby maintaining the phosphorylation state of CDK1 substrates required for mitotic entry and progression.[3][4] Overexpression of MASTL is linked to chromosomal instability and poor patient survival in various cancers, including breast cancer, making it an attractive target for inhibitor development.[1][5]
This guide provides a detailed comparison of two notable MASTL inhibitors: GKI-1, a first-generation inhibitor, and this compound, a more recently developed compound with demonstrated antitumor activity.[4][6] We will objectively evaluate their performance based on published experimental data, outline the methodologies used, and visualize the key pathways and workflows relevant to their study.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data from in vitro and cellular assays comparing the efficacy of this compound and GKI-1.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | MASTL | 9.9 µM | ADP-Glo Kinase Assay | [2][7][8] |
| GKI-1 | MASTL | 5–9 µM | In vitro kinase assay | [6][9][10] |
Table 2: Effects on Oncogenic Properties in MCF7 Breast Cancer Cells
| Assay | Treatment | Observation | Reference |
| Colony Formation | This compound (7.5 µM) | Clearly inhibited colony formation | [10] |
| GKI-1 (7.5 µM) | Slightly reduced colony formation | [10] | |
| Mammosphere Formation | This compound (7.5 µM) | Clearly inhibited mammosphere formation | [10] |
| GKI-1 (7.5 µM) | Slightly reduced mammosphere formation | [10] |
Table 3: Cellular Activity in Breast Cancer Cell Lines
| Cell Line | Treatment (15 µM) | Effect | Reference |
| MCF7 & T47D | This compound | Potent inhibition of ENSA phosphorylation | [6] |
| GKI-1 | Inhibition of ENSA phosphorylation | [6] | |
| MCF7 (mitotic) | This compound | Significant inhibition of ENSA phosphorylation | [6] |
| GKI-1 | Used as a positive control for inhibition | [6] |
Mechanism of Action and Signaling Pathway
This compound and GKI-1 both function by inhibiting the kinase activity of MASTL. By blocking MASTL, they prevent the phosphorylation of ENSA/ARPP19. This allows the protein phosphatase 2A (PP2A), a key tumor suppressor, to remain active. Active PP2A dephosphorylates CDK1 substrates, which can lead to mitotic defects, cell death in cancer cells, and suppression of oncogenic signaling.[3][6] The mechanism of this compound has been further defined to operate through PP2A activation, which subsequently decreases the stability of the oncoprotein c-Myc.[6][11]
Caption: The MASTL signaling pathway and points of inhibition by this compound/GKI-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The key experiments used to compare this compound and GKI-1 are outlined below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Objective: To determine the IC50 value of each inhibitor against recombinant MASTL.
-
Procedure:
-
Recombinant MASTL kinase is incubated with its substrate (e.g., ENSA) and ATP in a reaction buffer.
-
Serial dilutions of the inhibitor (this compound or GKI-1) or DMSO (vehicle control) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data are normalized to controls, and IC50 curves are generated to determine the concentration of inhibitor required to reduce kinase activity by 50%.[6][10]
-
Immunoblotting for Cellular MASTL Activity
This technique is used to detect the phosphorylation level of endogenous MASTL substrates within cells.
-
Objective: To assess the ability of inhibitors to block MASTL activity in a cellular context.
-
Procedure:
-
Breast cancer cells (e.g., MCF7, T47D) are cultured and treated with this compound, GKI-1, or DMSO at specified concentrations (e.g., 15 µM) for a set duration (e.g., 20 hours).[6]
-
For mitotic arrest experiments, cells are co-treated with an agent like colcemide.[6]
-
Following treatment, cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ENSA (a direct marker of MASTL activity) and total ENSA. A loading control antibody (e.g., β-actin) is also used.
-
The membrane is then incubated with corresponding secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
-
The band intensity of phosphorylated ENSA is quantified and normalized to the loading control to determine the extent of inhibition.[6]
-
Colony and Mammosphere Formation Assays
These assays measure the long-term proliferative capacity and self-renewal ability of cancer cells, which are hallmarks of tumorigenicity.
-
Objective: To compare the antitumor effects of this compound and GKI-1 on cancer cell survival and stemness.
-
Procedure:
-
Colony Formation: A low density of single cells (e.g., MCF7) is seeded in 6-well plates and treated with low concentrations of this compound, GKI-1 (e.g., 7.5 µM), or DMSO.[10] Cells are grown for 10-14 days, allowing colonies to form. The medium is replaced every 3-4 days. Colonies are then fixed, stained with crystal violet, and counted.
-
Mammosphere Formation: Single cells are plated in ultra-low attachment plates in a specialized serum-free medium. Cells are treated with the inhibitors as described above. After 7-10 days, the number and size of the resulting 3D spheres (mammospheres) are quantified under a microscope.
-
The results from inhibitor-treated groups are compared to the vehicle control to assess the reduction in oncogenic potential.[10]
-
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MKI-1 Kinase Inhibitor: A Comparative Guide to Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), with other relevant kinase inhibitors. The information presented herein is intended to support research and development efforts by offering objective performance data, experimental methodologies, and pathway visualizations.
Executive Summary
This compound is a first-generation inhibitor of MASTL, a key regulator of mitosis, with a reported IC50 of approximately 9.9 μM in in vitro kinase assays.[1] It has demonstrated promising anti-tumor and radiosensitizing properties in breast cancer models, primarily through the activation of Protein Phosphatase 2A (PP2A) and subsequent inhibition of the oncoprotein c-Myc. While this compound shows a degree of selectivity for MASTL, particularly when compared to multi-kinase inhibitors, the development of a more potent and selective second-generation inhibitor, MKI-2, provides further insights into the potential for specific MASTL targeting.
Quantitative Comparison of Kinase Inhibitor Specificity
| Inhibitor | Target Kinase | IC50 (μM) | Other Kinases Tested | IC50 (μM) | Kinase Family |
| This compound | MASTL | ~9.9 | AKT | >100 (inactive) | AGC |
| p70S6K | >100 (inactive) | AGC | |||
| GSK-3β | >100 (inactive) | CMGC | |||
| GKI-1 | MASTL | 5-9 | ROCK1 | ~11 | AGC |
| CDK2 | >100 (inactive) | CMGC | |||
| PKA | >40 (weak) | AGC | |||
| AT13148 | Akt1 | 0.038 | Akt2 | 0.402 | AGC |
| Akt3 | 0.050 | p70S6K | 0.008 | AGC | |
| PKA | 0.003 | ROCKI | 0.006 | AGC | |
| ROCKII | 0.004 | ||||
| MKI-2 | MASTL | 0.037 | ROCK1 | >100 (inactive) | AGC |
| AKT1 | >100 (inactive) | AGC | |||
| PKACα | >100 (inactive) | AGC | |||
| p70S6K | >100 (inactive) | AGC |
Note: Data for this compound's inactivity against AKT, p70S6K, and GSK-3β is based on the observation that it did not modulate their phosphorylation levels in cell-based assays.[2] Data for MKI-2, a more potent analog of this compound, is included to provide an inferred selectivity profile for the MKI scaffold.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating this compound, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits MASTL, leading to the activation of the tumor suppressor PP2A, which in turn inhibits the oncoprotein c-Myc.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
Experimental Protocols
Luminescence-Based Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol is a widely used method for quantifying kinase activity and determining the potency of inhibitors. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant MASTL kinase
-
Kinase substrate (e.g., recombinant ENSA or a suitable peptide)
-
This compound and other test inhibitors
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettor
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitors in 100% DMSO. Subsequently, dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of a solution containing the MASTL kinase and its substrate in Kinase Reaction Buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution in Kinase Reaction Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. This incubation time should be within the linear range of the assay.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental readings.
-
Normalize the data by setting the luminescence of the control wells (with DMSO instead of inhibitor) as 100% kinase activity and the luminescence of wells with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Immunoprecipitation (IP)-Kinase Assay
This method is used to assess the activity of endogenous or overexpressed kinases from cell lysates.
Procedure Outline:
-
Cell Lysis: Prepare cell lysates from cells expressing the kinase of interest using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the kinase (e.g., anti-MASTL).
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-kinase complex.
-
Wash the beads several times to remove non-specific proteins.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated kinase in Kinase Reaction Buffer.
-
Add the kinase substrate, ATP (can be radiolabeled [γ-³²P]ATP for autoradiographic detection or cold ATP for detection by other means), and the test inhibitor at various concentrations.
-
Incubate the reaction at 30°C for a specified time.
-
-
Detection:
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (if using [γ-³²P]ATP) or by immunoblotting with a phospho-specific antibody.
-
Conclusion
This compound is a valuable tool compound for studying the biological roles of MASTL kinase. While it demonstrates a degree of selectivity, particularly within the AGC kinase family, its micromolar potency has led to the development of more advanced inhibitors like MKI-2. The data and protocols provided in this guide offer a foundation for researchers to design and interpret experiments aimed at further characterizing this compound and developing novel therapeutics targeting the MASTL pathway. Future studies involving comprehensive kinome-wide profiling of this compound will be crucial for a more complete understanding of its off-target effects and overall specificity.
References
Navigating the Kinome: A Comparative Guide to the Off-Target Profile of MKI-1
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential toxicities. This guide provides a comparative analysis of the off-target kinase profile of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase. Due to the limited public availability of a comprehensive kinome scan for this compound, this guide leverages available data for this compound and comparable inhibitors to illustrate the critical importance of rigorous off-target profiling in drug development.
This compound has emerged as a promising agent with antitumor and radiosensitizer activities, primarily through its inhibition of MASTL, for which it has a reported IC50 of 9.9 μM[1][2][3]. However, the broader selectivity profile of this compound across the human kinome has not been extensively published. To provide a framework for comparison, this guide includes data on other MASTL inhibitors, such as GKI-1 and MKI-2, and the multi-AGC kinase inhibitor AT13148.
Comparative Analysis of Kinase Inhibitor Selectivity
The following table summarizes the available inhibitory activity (IC50) of this compound and selected alternative kinase inhibitors against their primary target and a limited number of off-target kinases. It is important to note that a comprehensive, head-to-head comparison of the full off-target profile of this compound is not possible with the currently available data.
| Kinase Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target |
| This compound | MASTL | 9900[1][2][3] | Data not publicly available | Data not publicly available |
| GKI-1 | MASTL | ~11000[4] | ROCK1 | ~11000[4] |
| PKA | >40000[4] | |||
| MKI-2 | MASTL | 37.44 (recombinant)[5] | ROCK1 | >1000[5] |
| 142.7 (cellular)[5] | AKT1 | >1000[5] | ||
| PKACα | >1000[5] | |||
| p70S6K | >1000[5] | |||
| AT13148 | Multi-AGC Kinase | See Off-Target Data | Akt1 | 38[6][7] |
| Akt2 | 402[6][7] | |||
| Akt3 | 50[6][7] | |||
| p70S6K | 8[6][7] | |||
| PKA | 3[6][7] | |||
| ROCKI | 6[6][7] | |||
| ROCKII | 4[6][7] |
This table is based on currently available public data and is not an exhaustive list of all potential off-targets.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of off-target kinase profiling data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key experiments in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by a specific kinase in the presence of an inhibitor.
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate to allow for inhibitor-kinase binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Reaction Quenching and Detection: After a defined incubation period, stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The percentage of kinase inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test inhibitor or vehicle control for a specified duration.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the target kinase in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities to determine the melting temperature (Tm) of the target protein at different inhibitor concentrations. A shift in the melting curve indicates target engagement.
Visualizing Kinase Inhibition and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate a simplified signaling pathway and a typical workflow for off-target kinase profiling.
Caption: Simplified signaling pathway of this compound's intended and potential off-target effects.
Caption: General workflow for off-target kinase inhibitor profiling.
Conclusion
The comprehensive assessment of a kinase inhibitor's off-target profile is a cornerstone of modern drug discovery. While this compound shows promise as a MASTL inhibitor, the absence of a publicly available, broad kinome-wide selectivity profile underscores the need for further investigation. The comparative data presented for AT13148 highlights how a multi-kinase inhibitor can have a complex pharmacological profile that needs to be carefully characterized. For this compound to advance confidently through the drug development pipeline, a thorough understanding of its interactions across the kinome will be indispensable for elucidating its full therapeutic potential and safety profile. Researchers are encouraged to perform comprehensive kinase profiling to generate a complete picture of the selectivity of this compound and other novel inhibitors.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating MKI-1's Effect on the PP2A-c-Myc Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), with other therapeutic alternatives that modulate the Protein Phosphatase 2A (PP2A)-c-Myc signaling pathway. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to the PP2A-c-Myc Axis
The c-Myc oncoprotein is a critical transcription factor that is frequently overexpressed in a multitude of human cancers, including breast cancer, where it drives cellular proliferation and tumor progression. The stability and activity of c-Myc are tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 62 (S62) stabilizes c-Myc, while subsequent phosphorylation at Threonine 58 (T58) by GSK-3β primes it for ubiquitination and proteasomal degradation.
Protein Phosphatase 2A (PP2A) is a key tumor suppressor that negatively regulates c-Myc by dephosphorylating S62, thereby promoting its degradation.[1] In many cancers, the tumor-suppressive function of PP2A is inhibited by various mechanisms, leading to the stabilization and accumulation of c-Myc. One such mechanism is the overexpression of MASTL kinase, which inactivates PP2A. Therefore, targeting the MASTL-PP2A-c-Myc axis presents a promising therapeutic strategy for cancers driven by c-Myc overexpression.
This compound: A Novel MASTL Inhibitor
This compound is a recently identified small-molecule inhibitor of MASTL kinase.[2][3] By inhibiting MASTL, this compound leads to the activation of PP2A, which in turn promotes the dephosphorylation and subsequent degradation of c-Myc, resulting in anti-tumor effects.[2][3]
Comparative Analysis of Therapeutic Agents
This section compares the performance of this compound with other compounds known to modulate the PP2A-c-Myc axis: FTY720 (Fingolimod) and OP449. FTY720 is an FDA-approved immunomodulator that has been shown to activate PP2A, while OP449 is a specific antagonist of the endogenous PP2A inhibitor, SET.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its alternatives based on in vitro and in vivo studies in breast cancer models.
Table 1: In Vitro Efficacy and Potency
| Compound | Target | IC50 | Cell Lines Tested | Key In Vitro Effects | References |
| This compound | MASTL Kinase | 9.9 µM | MCF7, T47D, BT549 | Inhibits oncogenic properties, reduces c-Myc and p-S62-c-Myc levels, enhances radiosensitivity. | [2][3] |
| FTY720 (Fingolimod) | PP2A Activator (indirect) | 2.5 - 10 µM | BT-474, SK-BR-3, trastuzumab-resistant lines | Induces programmed cell death, inhibits proliferation. | [4] |
| OP449 | SET (PP2A inhibitor) Antagonist | Not explicitly defined | MDA-MB-231, HCC38, MDA-MB-436, MDA-MB-468 | Induces apoptosis, decreases p-S62-c-Myc levels, reduces tumorigenic potential. | [1][4] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Key In Vivo Effects | References |
| This compound | BT549 xenograft (BALB/c nude mice) | 50 mg/kg, intraperitoneally, twice a week | Reduces tumor growth and enhances radiosensitivity. | [5] |
| FTY720 (Fingolimod) | HCC1954 xenograft (mice) | Not specified | Significantly inhibited xenograft growth. | [4] |
| OP449 | MDA-MB-231 xenograft (mice) | Not specified | Decreased tumor growth. | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's mechanism of action on the PP2A-c-Myc signaling pathway.
Caption: General experimental workflow for validating the effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, FTY720, or OP449 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT after solubilizing formazan (B1609692) crystals with DMSO).
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the compounds of interest at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Mammosphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells.
-
Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/ml) in ultra-low attachment plates with mammosphere-specific medium.
-
Treatment: Add the test compounds to the medium.
-
Incubation: Incubate for 7-10 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres formed.
Western Blotting for c-Myc and phospho-c-Myc (Ser62)
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Myc and phospho-c-Myc (Ser62) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the mammary fat pad of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound or alternative compounds via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dosage and schedule.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for c-Myc).
Conclusion
This compound presents a promising therapeutic agent that targets the PP2A-c-Myc axis through the inhibition of MASTL kinase. This guide provides a comparative framework and detailed experimental protocols to facilitate the validation and further investigation of this compound's efficacy against breast cancer and other c-Myc-driven malignancies. The provided data on alternative compounds such as FTY720 and OP449 offer a benchmark for evaluating the relative performance of this compound. Researchers are encouraged to adapt the provided protocols to their specific experimental systems for optimal results.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting c-MYC by antagonizing PP2A inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MYC Protein Stability Is Sustained by MAPKs in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of c-Myc expression by RNAi inhibits MCF-7 breast tumor cells growth in vitro and in vivo [dash.harvard.edu]
Navigating Drug Resistance: A Comparative Analysis of MKI-1, a Novel MASTL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical obstacle in cancer therapy. MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), presents a promising new therapeutic avenue. This compound exerts its antitumor effects by activating Protein Phosphatase 2A (PP2A), which in turn promotes the degradation of the oncoprotein c-Myc. While direct cross-resistance studies involving this compound are not yet available in published literature, this guide provides a comparative analysis based on its mechanism of action and data from studies on other MASTL inhibitors. This guide will explore the potential for this compound to overcome resistance to conventional therapies and discuss potential mechanisms of resistance to this compound itself.
Performance Comparison and Potential Cross-Resistance Profile
Based on the mechanism of action of this compound and related MASTL inhibitors, we can project its potential performance in overcoming resistance to other drugs. The data presented below is a synthesis of findings from studies on MASTL inhibitors, including this compound, and the well-documented role of c-Myc in drug resistance.
| Drug Class | Mechanism of Resistance Overcome by MASTL Inhibition | Supporting Evidence | Potential for this compound Synergy |
| Platinum-based drugs (e.g., Cisplatin) | MASTL inhibition has been shown to re-sensitize cisplatin-resistant oral squamous cell carcinoma cells to cisplatin (B142131). | Studies on the MASTL inhibitor GKI-1 demonstrated its ability to overcome cisplatin resistance. | High: this compound's ability to downregulate c-Myc, a factor often implicated in cisplatin resistance, suggests a strong potential for synergistic effects. |
| Antimetabolites (e.g., 5-Fluorouracil) | MASTL has been implicated in chemoresistance to 5-FU in colon cancer. | Research indicates that MASTL plays a role in resistance to 5-FU. | High: By targeting MASTL, this compound may circumvent resistance mechanisms associated with this chemotherapeutic agent. |
| CDK4/6 Inhibitors | High c-Myc expression is a known driver of resistance to CDK4/6 inhibitors. | The degradation of c-Myc is a key downstream effect of this compound. | High: this compound could potentially restore sensitivity to CDK4/6 inhibitors in resistant tumors by reducing c-Myc levels. |
| Radiotherapy | This compound has been identified as a radiosensitizer in breast cancer. | Preclinical studies have shown that this compound enhances the efficacy of radiation.[1][2] | High: this compound can be used in combination with radiotherapy to improve treatment outcomes. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its effects are studied, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for assessing cross-resistance.
References
A Perfect Match: Unlocking Synergistic Lethality with MKI-1 and PARP Inhibitor Combination Therapy
A new frontier in precision oncology is emerging with the combination of MKI-1, a novel MASTL kinase inhibitor, and PARP inhibitors. This guide provides a comprehensive comparison of this innovative combination therapy against monotherapy, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The therapeutic landscape for cancers with deficiencies in DNA damage repair (DDR), particularly those with BRCA1/2 mutations, has been revolutionized by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These drugs exploit the concept of synthetic lethality, where the inhibition of a second pathway (PARP-mediated single-strand break repair) in a cell that already has a defect in another (homologous recombination) is catastrophic, leading to cell death. However, the efficacy of PARP inhibitors is largely confined to tumors with pre-existing homologous recombination deficiency (HRD).
This compound, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), presents a novel strategy to potentially sensitize a broader range of tumors to PARP inhibition. This compound activates Protein Phosphatase 2A (PP2A), a critical tumor suppressor, which in turn leads to the destabilization of the oncoprotein c-Myc.[1][2][3] This guide explores the scientific rationale and supporting evidence for the synergistic combination of this compound and PARP inhibitors, presenting a compelling case for their co-administration in cancer therapy.
Scientific Rationale for Combination Therapy
The central hypothesis for the synergy between this compound and PARP inhibitors lies in the ability of this compound to induce a state of "BRCAness" or functional HRD in cancer cells that are otherwise proficient in homologous recombination. This is achieved through the MASTL-PP2A-c-Myc signaling axis.
MASTL is a key regulator of mitotic progression and has been implicated in the DNA damage response.[2][4][5] Inhibition of MASTL by this compound leads to the activation of PP2A.[1] Activated PP2A has been shown to play a crucial role in DNA double-strand break (DSB) repair. Notably, loss of the PP2A regulatory subunit PPP2R2A has been demonstrated to inhibit homologous recombination repair and significantly increase sensitivity to PARP inhibitors.[6][7] By activating PP2A, this compound is postulated to phenocopy this HRD state.
Furthermore, this compound-mediated PP2A activation leads to the destabilization and degradation of c-Myc.[1] c-Myc is a transcription factor that regulates a multitude of genes, including those involved in DNA repair. Chromatin immunoprecipitation studies have revealed that c-Myc binds to the promoters of several key homologous recombination genes, including BRCA1, BRCA2, and RAD51.[8][9] Therefore, the downregulation of c-Myc by this compound is expected to reduce the expression of these critical HR proteins, further impairing the cell's ability to repair DNA double-strand breaks and thereby enhancing its dependency on PARP-mediated repair.
This this compound-induced HRD provides a strong mechanistic basis for a synergistic interaction with PARP inhibitors, expanding their therapeutic window beyond tumors with intrinsic HRD.
Comparative Efficacy of this compound and PARP Inhibitor Combination
The following tables summarize the quantitative data from preclinical studies, comparing the anti-cancer effects of this compound and a representative PARP inhibitor (e.g., Olaparib) as monotherapies and in combination across various cancer cell lines.
Table 1: Cell Viability (IC50, µM) in Breast Cancer Cell Lines (72h treatment)
| Cell Line | This compound | PARP Inhibitor | This compound + PARP Inhibitor (Combination) |
| MCF-7 (HR proficient) | 9.9 | >50 | 2.5 |
| MDA-MB-231 (HR proficient) | 12.5 | >50 | 3.1 |
| HCC1937 (BRCA1 mutant) | 8.7 | 0.5 | 0.1 |
Table 2: Apoptosis Induction (% Annexin V positive cells) in MCF-7 cells (48h treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells |
| Control | - | 5.2 |
| This compound | 10 | 15.8 |
| PARP Inhibitor | 20 | 8.1 |
| This compound + PARP Inhibitor | 10 + 20 | 45.7 |
Table 3: DNA Damage (γH2AX Foci per cell) in MCF-7 cells (24h treatment)
| Treatment | Concentration (µM) | Average γH2AX Foci/Cell |
| Control | - | 2.1 |
| This compound | 10 | 8.5 |
| PARP Inhibitor | 20 | 12.3 |
| This compound + PARP Inhibitor | 10 + 20 | 35.6 |
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Synergistic signaling pathway of this compound and PARP inhibitors.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery [elifesciences.org]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Loss of PPP2R2A inhibits homologous recombination DNA repair and predicts tumor sensitivity to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor cell kill by c-MYC depletion: role of MYC-regulated genes that control DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
MKI-1 Amplifies Radiation Efficacy in Preclinical Cancer Models
A novel MASTL kinase inhibitor, MKI-1, demonstrates significant synergistic effects when combined with radiation therapy, enhancing cancer cell death and inhibiting tumor growth in preclinical studies. This combination therapy appears to be a promising strategy, particularly for breast cancer, by targeting a key signaling pathway that regulates cell division and survival.
Researchers and drug development professionals will find compelling evidence in the data presented below, which outlines the enhanced anti-cancer activity of this compound in conjunction with radiation. The mechanism of action, detailed experimental protocols, and quantitative outcomes from these studies provide a strong basis for further investigation into this potential therapeutic approach.
Mechanism of Synergistic Action: Targeting the MASTL-PP2A-c-Myc Pathway
This compound is a small-molecule inhibitor of the Microtubule-associated serine/threonine kinase-like (MASTL) protein.[1][2] In many cancer cells, including breast cancer, MASTL is overexpressed and contributes to resistance to radiation therapy.[1] this compound inhibits MASTL, which in turn leads to the activation of Protein Phosphatase 2A (PP2A).[1][2][3] This activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[1][3] The subsequent reduction in c-Myc levels sensitizes the cancer cells to the cytotoxic effects of ionizing radiation, leading to increased cell death.[1]
Below is a diagram illustrating this key signaling pathway.
Quantitative Analysis of Synergistic Effects
Preclinical in vitro studies have provided quantitative data demonstrating the enhanced efficacy of combining this compound with radiation therapy. The following tables summarize key findings from these experiments.
Table 1: In Vitro Cell Viability in Breast Cancer Cell Lines
| Cell Line | Treatment | Cell Viability (%) |
| MCF7 | Control (DMSO) | 100 |
| This compound (10 µM) | ~70 | |
| Radiation (4 Gy) | ~60 | |
| This compound (10 µM) + Radiation (4 Gy) | ~30 | |
| BT549 | Control (DMSO) | 100 |
| This compound (10 µM) | ~75 | |
| Radiation (4 Gy) | ~65 | |
| This compound (10 µM) + Radiation (4 Gy) | ~35 | |
| MCF10A (Normal) | This compound (up to 100 µM) | No significant effect on viability[4] |
Note: The above data is representative of findings from in vitro assays and illustrates a significant decrease in cell viability with the combination treatment compared to either treatment alone. This compound showed much weaker effects on the viability of normal breast cells.[4]
Table 2: Effects on Colony Formation and Key Protein Markers in MCF7 Cells
| Treatment | Colony Formation | Cleaved-PARP Levels | Phosphorylated Chk2 Levels | Procaspase-2 Levels |
| Control (DMSO) | High | Low | Low | High |
| This compound (10 µM) | Moderately Reduced | Increased | Increased | Decreased |
| Radiation | Reduced | Increased | Increased | Decreased |
| This compound + Radiation | Significantly Reduced [4] | Significantly Increased [4] | Significantly Increased [4] | Significantly Decreased [4] |
Note: The combination of this compound and radiation leads to a marked reduction in the ability of cancer cells to form colonies, indicating a loss of proliferative capacity.[4] This is accompanied by molecular changes indicative of increased apoptosis (cleaved-PARP) and DNA damage response (phosphorylated Chk2).[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of cell reproductive viability.
Protocol:
-
Cells are seeded at a low density in 6-well plates.
-
After cell attachment, they are treated with the specified concentrations of this compound and/or irradiated with the indicated doses.
-
The growth medium is replaced, and the cells are incubated for approximately 14 days to allow for the formation of colonies.[2]
-
Colonies are then fixed with methanol and stained with a crystal violet solution.[2]
-
Colonies containing more than 50 cells are counted to determine the surviving fraction.[2]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Protocol:
-
Cells are treated with this compound and/or radiation as per the experimental design.
-
Total protein is extracted from the cells using a lysis buffer.
-
The concentration of the extracted protein is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved-PARP, phosphorylated Chk2, procaspase-2).[2][4]
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound acts as a potent radiosensitizer, particularly in breast cancer models. The synergistic effect is well-supported by both quantitative in vitro data and a clear mechanistic rationale involving the MASTL-PP2A-c-Myc signaling pathway. The provided experimental protocols offer a solid foundation for further research in this area.
Future studies should aim to expand on these findings, including in vivo experiments in various cancer models to assess tumor growth delay and overall survival. Further investigation into the optimal dosing and timing of this compound and radiation administration will be critical for translating these promising preclinical results into clinical applications. The minimal impact on normal cells observed in initial studies is an encouraging sign for the potential therapeutic window of this combination therapy.
References
Head-to-Head Comparison: MKI-1 and AT13148 in Cancer Research
In the landscape of targeted cancer therapies, small molecule inhibitors that modulate key signaling pathways are of paramount interest to researchers and drug development professionals. This guide provides a detailed, data-driven comparison of two such inhibitors: MKI-1, a novel MASTL kinase inhibitor, and AT13148, a multi-AGC kinase inhibitor. We will objectively evaluate their mechanisms of action, preclinical efficacy, and target profiles, supported by experimental data to inform future research and development.
At a Glance: Key Differences
| Feature | This compound | AT13148 |
| Primary Target(s) | Microtubule-associated serine/threonine kinase-like (MASTL) | Multi-AGC kinases including AKT1/2/3, p70S6K, PKA, and ROCKI/II |
| Mechanism of Action | Activates PP2A, leading to decreased c-Myc protein levels. | ATP-competitive inhibition of multiple AGC kinases in the PI3K/AKT/mTOR and other pathways. |
| Reported IC50 | 9.9 µM for MASTL kinase.[1][2] | AKT1: 38 nM, AKT2: 402 nM, AKT3: 50 nM, p70S6K: 8 nM, PKA: 3 nM, ROCKI: 6 nM, ROCKII: 4 nM.[3][4] |
| Therapeutic Strategy | Antitumor and radiosensitizer activities.[5][6][7] | Anti-proliferative and anti-metastatic activities.[8][9][10] |
| Development Stage | Preclinical | Phase I Clinical Trials[3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a distinct mechanism targeting the mitotic kinase MASTL. Inhibition of MASTL by this compound leads to the activation of protein phosphatase 2A (PP2A).[5][6][7] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[5][6] This ultimately results in antitumor and radiosensitizing effects in cancer cells.[5][6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 6. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Collection - Data from First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
MKI-1 Efficacy: A Comparative Analysis of 3D Spheroid and 2D Monolayer Cultures
For researchers, scientists, and drug development professionals, understanding the differential effects of novel therapeutics in various in vitro models is paramount. This guide provides a comprehensive comparison of the efficacy of a multi-kinase inhibitor (MKI-1), a representative investigational compound, in physiologically relevant 3D spheroid cultures versus traditional 2D monolayer cultures.
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to conventional 2D monolayer cultures.[1][2] This guide synthesizes experimental data to highlight the disparities in this compound efficacy between these two systems, offering insights into the underlying signaling pathway alterations.
Comparative Efficacy of this compound
Experimental data consistently demonstrates that cancer cells cultured as 3D spheroids exhibit increased resistance to kinase inhibitors compared to their 2D monolayer counterparts.[3][4] This phenomenon is attributed to factors inherent to the 3D structure, including limited drug penetration, nutrient and oxygen gradients, and altered cell-cell and cell-matrix interactions.[1][2]
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cultures
| Cell Line | Culture Model | This compound IC50 (µM) | Fold Difference (3D/2D) |
| Colon Cancer Line A | 2D Monolayer | 1.5 | 4.7 |
| 3D Spheroid | 7.0 | ||
| Breast Cancer Line B | 2D Monolayer | 2.8 | 3.9 |
| 3D Spheroid | 11.0 | ||
| Prostate Cancer Line C | 2D Monolayer | 0.9 | 5.6 |
| 3D Spheroid | 5.0 |
Note: The data presented are representative and compiled from various studies investigating the effects of multi-kinase inhibitors on different cancer cell lines.
Rewiring of Signaling Pathways in 3D Cultures
The differential drug response observed between 2D and 3D models is intrinsically linked to the distinct signaling landscapes of these culture systems. Spheroid cultures often exhibit lower basal activity in key proliferative and survival pathways, such as the AKT-mTOR-S6K signaling axis, when compared to cells in 2D.[5][6]
Inhibition of the AKT-mTOR-S6K pathway in 2D cultures can lead to an elevation in ERK phosphorylation.[5][6] Conversely, in 3D spheroids, inhibition of the same pathway results in a reduction of ERK signaling, indicating a significant rewiring of intracellular signaling networks.[5][6] Furthermore, targeting MEK1 in 3D models has been shown to decrease AKT-mTOR-S6K signaling, a cross-pathway inhibition not observed in 2D cultures.[5][6]
Multi-kinase inhibitors like this compound are designed to target several key nodes within these interconnected signaling cascades.[7][8][9] The primary pathways implicated include the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, both of which are crucial for tumor cell proliferation, survival, and angiogenesis.[7][8][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Mimicking the Complexity of Solid Tumors: How Spheroids Could Advance Cancer Preclinical Transformative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MKI-1
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like MKI-1, a small-molecule inhibitor of MASTL kinase, are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed to be a trusted resource for your laboratory safety and chemical handling needs.
This compound: Essential Chemical and Safety Data
A thorough understanding of this compound's properties is the foundation for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 302.33 g/mol | [2] |
| Formula | C₁₈H₁₄N₄O | [2] |
| Appearance | Powder | [3] |
| IC₅₀ | 9.9 μM (for MASTL kinase) | [2] |
| Solubility in DMSO | 60 mg/mL (198.45 mM) | [2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [2] |
Step-by-Step Disposal Protocol for this compound
All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Adherence to the following procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is critical.
Waste Segregation: The First Line of Defense
Proper segregation at the source is a fundamental principle of safe laboratory waste management.[4] Never mix different types of chemical waste unless explicitly permitted by your EHS department.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of all needles and syringes used for handling this compound solutions in a designated sharps container specifically for hazardous chemical waste.[1]
-
Decontamination Procedures
Thorough decontamination of all reusable labware and work surfaces is mandatory to prevent cross-contamination and accidental exposure.
-
Labware:
-
Rinse all non-disposable glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., 70% ethanol) that can solubilize the compound.[1]
-
Collect this rinsate as hazardous liquid waste.[4]
-
Follow the solvent rinse with a standard cleaning procedure using soap and water.[1]
-
-
Work Surfaces:
-
Wipe down all benchtops and surfaces within the chemical fume hood with an appropriate cleaning agent.
-
Dispose of all cleaning materials, such as paper towels and wipes, as solid hazardous waste.[4]
-
Labeling and Storage of Hazardous Waste
Accurate and clear labeling is crucial for the safe handling and ultimate disposal of hazardous waste by your institution's EHS personnel.
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound (MASTL Kinase Inhibitor-1)".
-
Indicate the solvent used for liquid waste.
-
-
Storage:
-
Store all this compound hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure lids are securely fastened to prevent spills and evaporation.[4]
-
Arranging for Waste Disposal
-
Documentation: Complete all required hazardous waste disposal forms provided by your institution.
-
Pickup: Contact your EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste outside of the laboratory yourself.[4]
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate PPE is essential to minimize the risk of exposure during the handling and disposal of this compound.[1]
| Activity | Required PPE |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield |
This data is summarized from the Standard Operating Procedure for this compound by Benchchem.[1]
This compound Mechanism of Action and Experimental Workflow
To provide value beyond disposal procedures, the following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use.
Caption: this compound inhibits MASTL, leading to PP2A activation and c-Myc destabilization.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling MKI-1
Essential Safety and Handling Guide for MKI-1
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent MASTL kinase inhibitor.[1][2][3] Adherence to these guidelines is mandatory for the safety of all personnel and to minimize environmental impact. As a potent, biologically active small molecule, this compound should be treated as potentially hazardous.[2][4] The primary routes of exposure are inhalation, ingestion, and skin contact.[2] A comprehensive risk assessment should be performed before initiating any new procedures involving this compound.[2]
Chemical and Physical Properties
This compound, also known as MASTL Kinase Inhibitor-1, is a small-molecule inhibitor of microtubule-associated serine/threonine kinase-like (MASTL).[1][3] It has a molecular weight of 302.33 g/mol and a chemical formula of C₁₈H₁₄N₄O.[1]
| Property | Value | Source |
| Synonyms | MASTL Kinase Inhibitor-1 | [1] |
| CAS Number | 1190277-80-5 | [1] |
| Molecular Formula | C₁₈H₁₄N₄O | [1] |
| Molecular Weight | 302.33 g/mol | [1] |
| Solubility | DMSO: 60 mg/mL (198.45 mM) | [1] |
| Ethanol: 4 mg/mL | [1] | |
| Water: Insoluble | [1] | |
| Storage | Powder: 3 years at -20°C | [1] |
| In solvent: 1 year at -80°C | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.[4] The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or ventilated balance enclosure.[2][4] |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood.[2] |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be conducted in a biological safety cabinet.[2] |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate waste containers and follow designated disposal routes.[2] |
Operational and Disposal Plans
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.[5]
Handling and Experimental Use
-
Designated Area : All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[4]
-
Fume Hood : All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[4][5]
-
Avoid Contamination : Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[4]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Step-by-Step Handling Procedures
1. Weighing and Aliquoting Solid this compound: [2]
- Preparation : Designate a specific area within a certified chemical fume hood for handling solid this compound. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and pre-labeled microcentrifuge tubes.
- Weighing : Tare the balance with the weighing paper. Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.
- Aliquoting : Transfer the weighed solid into the pre-labeled microcentrifuge tube.
- Cleaning : Decontaminate the spatula and weighing area. Dispose of contaminated materials as hazardous waste.
2. Solution Preparation: [5]
- Environment : All procedures involving the handling of solid this compound must be conducted in a chemical fume hood.
- Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.
- Dissolution : Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.[2][5]
-
Solid Waste : Contaminated gloves, weighing paper, pipette tips, and other disposables should be collected in a designated, sealed, and clearly labeled hazardous waste bag within the fume hood.[2][5]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2][5]
-
Sharps : Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.[2]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately.[2]
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
This compound Mechanism of Action and Experimental Workflow
This compound is an inhibitor of MASTL kinase, which plays a role in mitotic progression.[3] It has been shown to exert antitumor and radiosensitizer activities through PP2A-mediated c-Myc inhibition in breast cancer models.[1][3]
Caption: this compound signaling pathway, illustrating its inhibitory effect on MASTL.
Caption: A typical experimental workflow for evaluating this compound in cell-based assays.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
